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Core Science & Biosynthesis

Foundational

The Indispensable Role of all-trans-Retinol-d5 in Quantitative Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for Isotopic Labeling In the precise world of quantitative bioanalysis, particularly in the study of retinoids and t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Isotopic Labeling

In the precise world of quantitative bioanalysis, particularly in the study of retinoids and their metabolic pathways, accuracy is paramount. All-trans-Retinol, the primary circulating form of Vitamin A, and its metabolites are crucial signaling molecules involved in a myriad of physiological processes, from vision to gene regulation.[1][2] Consequently, the ability to accurately measure their concentrations in complex biological matrices is of utmost importance in nutrition research, clinical diagnostics, and pharmaceutical development. However, the inherent variability of sample preparation and instrumental analysis, especially with mass spectrometry, presents significant challenges to achieving reliable quantification.[3] This guide provides an in-depth exploration of all-trans-Retinol-d5, a deuterated analog of all-trans-Retinol, and its pivotal role as an internal standard in overcoming these analytical hurdles. By leveraging the principles of isotope dilution mass spectrometry, researchers can achieve a level of precision and accuracy that is otherwise unattainable.

Core Chemical and Physical Properties of all-trans-Retinol-d5

All-trans-Retinol-d5 is a synthetic, stable isotope-labeled version of all-trans-Retinol where five hydrogen atoms have been replaced with deuterium. This seemingly subtle modification has profound implications for its utility in analytical chemistry. The strategic placement of deuterium atoms, typically on the cyclohexenyl ring and the methyl group on the polyene chain, ensures that the isotopic label is not lost during metabolic processes.[4]

Physicochemical Characteristics

A comprehensive understanding of the physicochemical properties of all-trans-Retinol-d5 is essential for its effective use in the laboratory. These properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name (2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraen-1-ol[4]
Molecular Formula C₂₀H₂₅D₅O[4]
Molecular Weight 291.48 g/mol [4]
CAS Number 1185244-58-9[4]
Appearance Pale yellow to brown oil or sticky solidN/A
Solubility Soluble in methanol, ethanol, dimethyl sulfoxide (DMSO), chloroform, and ethyl acetate.[4]
Stability Stable for up to 24 months when stored at -20°C in an amber vial under an inert atmosphere (e.g., argon). Sensitive to light, oxygen, and strong acids.[4]
Spectroscopic Profile

The spectroscopic characteristics of all-trans-Retinol-d5 are fundamental to its identification and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of all-trans-Retinol-d5 will be similar to those of unlabeled all-trans-Retinol, with the notable absence of signals corresponding to the deuterated positions. The deuterium atoms will, however, influence the signals of adjacent protons and carbons. While specific NMR data for all-trans-Retinol-d5 was not found, spectra for unlabeled all-trans-retinol and related compounds can be used as a reference for structural confirmation.[6]

Synthesis of all-trans-Retinol-d5: A Brief Overview

The synthesis of deuterated retinoids like all-trans-Retinol-d5 requires specialized chemical strategies to introduce deuterium at specific, non-labile positions. Two common methods are the Wittig-Horner reaction and Grignard reactions.[4]

  • Wittig-Horner Reaction: This method involves the use of a deuterated phosphonate reagent to introduce the isotopic label. For example, a deuterated β-ionone derivative can be reacted with a phosphonate ylide to construct the polyene chain with the desired deuterium incorporation.[4]

  • Grignard Reaction: In this approach, a deuterated Grignard reagent, such as methyl-d₃-magnesium bromide, is reacted with a suitable retinal precursor to introduce a deuterated methyl group.[4]

The following diagram illustrates a generalized synthetic workflow for a deuterated retinoid.

G cluster_synthesis Generalized Synthesis of Deuterated Retinoids Deuterated Precursor Deuterated Precursor Coupling Reaction Coupling Reaction Deuterated Precursor->Coupling Reaction e.g., Grignard or Wittig Reagent Retinoid Backbone Retinoid Backbone Retinoid Backbone->Coupling Reaction Purification Purification Coupling Reaction->Purification Chromatography Characterization Characterization Purification->Characterization MS, NMR Deuterated Retinoid Deuterated Retinoid Characterization->Deuterated Retinoid

Caption: Generalized workflow for the synthesis of deuterated retinoids.

The Role of all-trans-Retinol-d5 as an Internal Standard in LC-MS/MS

The primary and most critical application of all-trans-Retinol-d5 is as an internal standard for the quantification of all-trans-Retinol in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. Because the internal standard is chemically identical to the analyte, it experiences the same losses during sample extraction, purification, and ionization in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, a highly accurate and precise quantification can be achieved, irrespective of sample loss or matrix effects.[3]

The following diagram illustrates the principle of using a deuterated internal standard.

G cluster_workflow LC-MS/MS Workflow with Deuterated Internal Standard Sample Sample Add IS Add Known Amount of all-trans-Retinol-d5 Sample->Add IS Extraction Sample Preparation (e.g., LLE, SPE) Add IS->Extraction LC Separation LC Separation (Analyte and IS Co-elute) Extraction->LC Separation MS Detection MS/MS Detection (Monitor Specific Transitions) LC Separation->MS Detection Quantification Quantification MS Detection->Quantification Calculate Analyte/IS Ratio G cluster_metabolism Retinoid Metabolic Pathway all-trans-Retinol all-trans-Retinol all-trans-Retinal all-trans-Retinal all-trans-Retinol->all-trans-Retinal Reversible Oxidation (RDH/ADH) all-trans-Retinoic Acid all-trans-Retinoic Acid all-trans-Retinal->all-trans-Retinoic Acid Irreversible Oxidation (RALDH) Gene Regulation Gene Regulation all-trans-Retinoic Acid->Gene Regulation Binds to RAR/RXR

Caption: Simplified diagram of the all-trans-Retinol metabolic pathway.

Conclusion: The Gold Standard for Retinoid Quantification

All-trans-Retinol-d5 is an indispensable tool for researchers and scientists in any field involving the quantitative analysis of Vitamin A and its metabolites. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for obtaining accurate data from complex biological matrices. By understanding its chemical properties, synthesis, and proper application, researchers can significantly enhance the quality and reproducibility of their findings, leading to a deeper understanding of the vital role of retinoids in health and disease.

References

  • Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC. (URL: [Link])

  • Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase* - PMC. (URL: [Link])

  • A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC. (URL: [Link])

  • GC-MS Analysis of Deuterium Enrichment of Retinol in Serum and Estimation of Vitamin A Total Body Stores - PubMed. (URL: [Link])

  • GC-MS Analysis of Deuterium Enrichment of Retinol in Serum and Estimation of Vitamin A Total Body Stores - ResearchGate. (URL: [Link])

  • Showing Compound 9-cis-Retinol (FDB023841) - FooDB. (URL: [Link])

  • Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC. (URL: [Link])

  • Chemical structures of all-trans-retinol and carotenoids investigated... - ResearchGate. (URL: [Link])

  • RA synthesis pathway - Pathway Figure OCR. (URL: [Link])

  • RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC - PubMed Central - NIH. (URL: [Link])

  • Biosynthesis of all-trans-retinoic acid from retinal. Recognition of retinal bound to cellular retinol binding protein (type I) as substrate by a purified cytosolic dehydrogenase - PubMed. (URL: [Link])

  • Generation of Retinaldehyde for Retinoic Acid Biosynthesis - MDPI. (URL: [Link])

  • Identification of a new all-trans-retinol metabolite produced through a new retinol metabolic pathway - PubMed. (URL: [Link])

  • LC-MS Analysis of trans-Retinoic Acid - Waters Corporation. (URL: [Link])

  • Showing Compound all-trans-Retinoic acid (FDB112204) - FooDB. (URL: [Link])

  • Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid - PMC. (URL: [Link])

Sources

Exploratory

Technical Guide: all-trans-Retinol-d5 in Research

Executive Summary all-trans-Retinol-d5 is the stable isotope-labeled analog of Vitamin A (retinol), serving as the "gold standard" internal standard (IS) for retinoid research. Its primary utility lies in correcting for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

all-trans-Retinol-d5 is the stable isotope-labeled analog of Vitamin A (retinol), serving as the "gold standard" internal standard (IS) for retinoid research. Its primary utility lies in correcting for the significant analytical challenges inherent to retinoids: extreme lipophilicity, rapid photo-isomerization, and susceptibility to oxidation.

Beyond simple quantification, this isotopologue is the cornerstone of Retinol Isotope Dilution (RID) , the only non-invasive method to accurately estimate total body Vitamin A stores in clinical and pre-clinical subjects.

Chemical Profile & Stability Mechanics

To utilize all-trans-Retinol-d5 effectively, researchers must understand its physicochemical behavior relative to the native analyte.

PropertyNative all-trans-Retinolall-trans-Retinol-d5Impact on Research
Molecular Weight 286.45 g/mol ~291.49 g/mol +5 Da Mass Shift: Allows separation in Mass Spectrometry without chromatographic resolution.
Lipophilicity (LogP) ~5.6~5.6Identical Extraction: The d5 variant co-extracts with native retinol perfectly, correcting for recovery losses.
UV Sensitivity High (Isomerizes to cis-forms)High (Identical)Co-Isomerization: If the sample degrades during prep, the IS degrades at the same rate, maintaining quantitative accuracy.
Solubility Ethanol, DMSO, HexaneEthanol, DMSO, HexaneCarrier Selection: Must use organic solvents; precipitates in aqueous buffers immediately.
Critical Handling Protocol: The "Gold Light" Rule

Retinoids undergo photo-isomerization (e.g., all-trans


13-cis) within seconds of exposure to white light (< 500 nm).
  • Mandatory: All experiments must be conducted under yellow/gold fluorescent lighting.

  • Stabilization: Solvents must contain 0.1% BHT (Butylated hydroxytoluene) to prevent oxidation.

Core Application I: LC-MS/MS Quantification

The most frequent use of all-trans-Retinol-d5 is as an Internal Standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Mechanistic Advantage

In complex matrices (serum, liver homogenate), ion suppression can reduce the signal of the target analyte. Because the d5-isotope elutes at the exact same retention time (or negligible shift) as native retinol, it experiences the exact same matrix effects.

Ratio-Metric Quantification:



Experimental Workflow: Liquid-Liquid Extraction (LLE)

This protocol minimizes lipid contamination while maximizing retinoid recovery.

LCMS_Workflow Sample Biological Sample (Serum/Tissue) Spike Spike Internal Standard (all-trans-Retinol-d5) Sample->Spike  Normalization ProteinCrash Protein Denaturation (Ethanol + BHT) Spike->ProteinCrash  Release Retinol  from RBP4 Extraction LLE Extraction (Hexane or Hexane/Ethyl Acetate) ProteinCrash->Extraction PhaseSep Phase Separation (Centrifuge 3000g) Extraction->PhaseSep Evap Evaporation (N2 stream, <37°C, Dark) PhaseSep->Evap  Collect Upper  Organic Layer Recon Reconstitution (MeOH:Acetonitrile) Evap->Recon Inject LC-MS/MS Injection (C18 Column) Recon->Inject

Figure 1: Optimized Liquid-Liquid Extraction workflow for Retinoids. Note the critical addition of the d5-standard before protein precipitation to account for extraction efficiency.

Mass Spectrometry Transitions (MRM)

Retinol is unique because it easily loses water in the ion source. Therefore, the precursor ion is often the dehydrated species


.
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Native Retinol 269.2 (Dehydrated)93.0~20-25
Retinol-d5 274.2 (Dehydrated)93.0 (or 94/98)*~20-25

*> Note: The product ion for d5 must be experimentally validated on your specific instrument, as the deuterium location affects the fragment mass.

Core Application II: Retinol Isotope Dilution (RID)

This is the advanced application for metabolic researchers. Serum retinol levels are homeostatically controlled and do not reflect liver reserves (where 90% of Vitamin A is stored) until stores are nearly exhausted. RID uses all-trans-Retinol-d5 to "tag" the total body pool.

The "Olson Equation" Principle

By administering a known dose of labeled retinol (d5-retinyl acetate, which converts to d5-retinol), the isotope mixes with the endogenous body pool. After an equilibration period (typically 3–5 days in humans), the ratio of labeled to unlabeled retinol in the plasma reflects the total body store.

Modified RID Equation:


[1][2]
  • TBS: Total Body Stores (mmol)[1][2][3]

  • F: Fraction of dose absorbed and retained (typically 0.5 – 0.75)

  • S: Ratio of specific activity in plasma vs. stores (Equilibration factor)

  • SAp: Specific Activity in plasma (d5 / native ratio)

Metabolic Pathway Tracing

Retinoid_Flux cluster_gut Intestine / Absorption cluster_liver Liver (Storage Pool) cluster_plasma Plasma Circulation Diet Dietary Retinyl Esters ROH_RBP Retinol-RBP4 Complex Diet->ROH_RBP  Chylomicrons Dose ORAL DOSE: Retinyl-d5-Acetate Dose->ROH_RBP  Hydrolysis HSC Hepatic Stellate Cell (Retinyl Esters) HSC->ROH_RBP  Mobilization  (Homeostasis) ROH_RBP->HSC  Storage Mixing ROH_RBP->Mixing

Figure 2: The RID principle. The oral dose of d5-labeled retinoid mixes with the hepatic storage pool. Sampling the plasma after equilibration reveals the dilution factor.

References

  • Tanumihardjo, S. A., & Russell, R. M. (2011). In vivo assessment of vitamin A status: biological mechanisms and methods.[4] American Journal of Clinical Nutrition.[5][6] Link

  • Green, M. H., et al. (2016). A Retinol Isotope Dilution Equation Predicts Both Group and Individual Total Body Vitamin A Stores in Adults.[1][2][5] The Journal of Nutrition.[2][5][6] Link

  • Kane, M. A., & Napoli, J. L. (2010). Quantification of endogenous retinoids.[7][8][9][10] Methods in Molecular Biology. Link

  • Thurnham, D. I., et al. (2003). The use of stable-isotope-dilution techniques to assess vitamin A status.[4][5] Proceedings of the Nutrition Society.[7] Link

Sources

Foundational

all-trans-Retinol-d5 stability and storage conditions

Title: Technical Guide: Stability Architecture and Storage Protocols for All-trans-Retinol-d5 Executive Summary All-trans-Retinol-d5 (CAS: 1185244-58-9) is a stable isotope-labeled analog of Vitamin A, primarily utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Stability Architecture and Storage Protocols for All-trans-Retinol-d5

Executive Summary All-trans-Retinol-d5 (CAS: 1185244-58-9) is a stable isotope-labeled analog of Vitamin A, primarily utilized as an internal standard in LC-MS/MS bioanalysis.[1] Its value lies in its ability to correct for extraction efficiency and ionization suppression in complex matrices (plasma, tissue). However, the conjugated polyene chain that allows for UV detection also renders the molecule thermodynamically unstable. It is highly susceptible to photo-isomerization, oxidation, and thermal degradation. This guide defines the rigorous protocols required to maintain the structural integrity of this compound, ensuring analytical precision.

Chemical Profile & Criticality

Compound: All-trans-Retinol-d5 Chemical Structure: (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol (Deuterated) Primary Utility: Mass Spectrometry Internal Standard (IS).[1][2][3] The "d5" Significance: The deuterium labeling (typically on the cyclohexenyl ring or methyl groups) increases the mass by 5 Da. This mass shift prevents signal interference with endogenous retinol while retaining identical chromatographic behavior and extraction properties. Critical Vulnerability: The alternating double-bond system (polyene chain) is electron-rich and prone to radical attack (oxidation) and rotational energy shifts (isomerization) upon photon absorption.

Mechanisms of Instability

To preserve the molecule, one must understand the physics of its destruction.

A. Photo-Isomerization (The Light Threat)

Retinoids exist in a delicate thermodynamic equilibrium. Upon exposure to UV or blue light (300–400 nm), the


-electrons in the polyene chain absorb energy, temporarily breaking the double-bond rigidity. This allows rotation around the C-C bonds, converting the "all-trans" linear form into "cis" bent isomers (primarily 9-cis, 11-cis, and 13-cis).
  • Impact: In LC-MS, isomers may separate chromatographically. If the "d5" standard isomerizes but the endogenous analyte does not (or vice versa), the retention time alignment fails, invalidating the quantification.

B. Oxidative Degradation (The Oxygen Threat)

The allylic alcohol group and the conjugated double bonds are highly reactive toward reactive oxygen species (ROS).

  • Pathway: Oxidation leads to the formation of Retinal-d5 (aldehyde), Retinoic Acid-d5 (carboxylic acid), and various epoxides (5,6-epoxy-retinol).

  • Kinetic Isotope Effect (KIE): While C-D bonds are stronger than C-H bonds, the d5 labeling is often on methyl groups, not necessarily at the primary oxidation sites (C15). Therefore, deuteration does NOT confer significant stability against oxidation compared to native retinol.

C. Surface Adsorption

Retinol is highly lipophilic (LogP


 5.6). It exhibits strong non-specific binding to hydrophobic polymers (polypropylene, polyethylene).
  • Risk: Storing low-concentration working solutions in plastic tubes can result in >20% loss of titer within hours due to adsorption to the container walls.

Visualization: Degradation Pathways

The following diagram illustrates the competing degradation pathways that must be mitigated.

DegradationPathways Retinol All-trans-Retinol-d5 (Active IS) Light UV/Blue Light (hν) Retinol->Light Oxygen Oxygen (O₂ / ROS) Retinol->Oxygen Acid Acidic pH / Heat Retinol->Acid CisIsomers Cis-Isomers (9-cis, 13-cis) [Retention Time Shift] Light->CisIsomers Isomerization Oxidized Retinal-d5 / Retinoic Acid-d5 [Mass Transition Loss] Oxygen->Oxidized Oxidation Anhydro Anhydroretinol [Dehydration] Acid->Anhydro Elimination

Caption: Primary degradation vectors for All-trans-Retinol-d5. Light induces geometric instability; Oxygen induces chemical modification.

Storage Directives (The Protocol)

The following parameters are non-negotiable for maintaining analytical grade purity.

ParameterRequirementScientific Rationale
Temperature -80°C (Long-term)Arrhenius kinetics dictate that chemical reaction rates halve for every 10°C drop. -80°C effectively arrests oxidation. -20°C is acceptable for <1 month.
Atmosphere Argon (Ar) Argon is heavier than air and creates a "blanket" over the sample, displacing oxygen more effectively than Nitrogen (N₂), which mixes with air.
Container Amber Glass Amber glass cuts off UV radiation <400nm. Glass prevents lipophilic adsorption (sticking) loss, unlike plastic.
Solvent Ethanol or DMSO Retinol is insoluble in water.[1][4] Ethanol is preferred for MS compatibility. DMSO is stable but freezes at room temp (handling risk).
Desiccation Required Moisture promotes hydrolysis and can facilitate oxidation. Store vials with desiccant packs.

Operational Workflow: Handling & Solubilization

Pre-requisites:

  • Lighting: All procedures must be performed under Yellow Light (sodium vapor or yellow filtered LED). NO fluorescent or natural daylight.

  • Gas: High-purity Argon tank with a low-flow nozzle.

Step-by-Step Protocol:

  • Equilibration: Remove the vial from -80°C storage. Allow it to equilibrate to room temperature inside a desiccator before opening.

    • Why? Opening a cold vial condenses atmospheric moisture into the product, accelerating degradation.

  • Solubilization (Stock Preparation):

    • Dissolve the neat powder in Absolute Ethanol (HPLC grade or higher).

    • Target Concentration: 1 mg/mL (approx. 3.4 mM).

    • Note: Avoid Methanol if possible for long-term storage as it is more hygroscopic than Ethanol.

  • Inert Purging:

    • Immediately flush the headspace of the stock vial with Argon for 30 seconds. Do not bubble gas through the liquid vigorously (evaporation risk), but flow it gently over the surface.

  • Aliquoting (The "Single-Shot" Rule):

    • Do not store one large stock vial. Repeated freeze-thaw cycles degrade the compound.

    • Aliquot the stock into amber glass autosampler vials with glass inserts (e.g., 50 µL per vial).

    • Purge each aliquot with Argon, cap immediately with PTFE-lined caps.

  • Storage:

    • Place aliquots in a light-proof box.

    • Store at -80°C.

Visualization: Handling Workflow

This workflow ensures the "Chain of Custody" for chemical stability from powder to injection.

HandlingWorkflow Start Lyophilized Powder (-80°C) Equilibrate Equilibrate to RT (In Desiccator) Start->Equilibrate Prevent Condensation Solubilize Dissolve in Ethanol (Amber Glass Only) Equilibrate->Solubilize Yellow Light Only Purge Argon Headspace Purge Solubilize->Purge Displace O₂ Aliquot Aliquot into Single-Use Vials Purge->Aliquot Minimize Handling Freeze Flash Freeze Store at -80°C Aliquot->Freeze Arrest Kinetics

Caption: Critical Control Points (CCPs) in the handling of deuterated retinoids.

Quality Control & Verification

Before running a critical clinical batch, verify the integrity of the d5-standard.

The UV Ratio Check:

  • Method: Dilute a small aliquot in Ethanol and scan UV-Vis (200–400 nm).

  • Criteria:

    • 
       should be 325 nm .
      
    • A significant peak appearing at 280 nm indicates oxidation.

    • A shift of

      
       to ~318 nm  or appearance of "shoulders" suggests cis-isomerization.
      
    • Purity Calculation: The ratio of Abs(325nm) / Abs(280nm) should be maximized. A decrease in this ratio indicates degradation.

References

  • National Institutes of Health (NIH). (2008). Isomerization of all-trans-Retinol to cis-Retinols in Bovine Retinal Pigment Epithelial Cells. PubMed Central. Retrieved from [Link]

  • Gundersen, T. E., & Blomhoff, R. (2001). Qualitative and quantitative liquid chromatographic determination of natural retinoids in biological samples. Journal of Chromatography A. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility, Stability, and Handling of all-trans-Retinol-d5

Executive Summary The accurate quantification of retinoids in biological matrices is a cornerstone of pharmacokinetic and nutritional research. All-trans-Retinol-d5 (Vitamin A-d5) serves as the gold-standard Internal Sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of retinoids in biological matrices is a cornerstone of pharmacokinetic and nutritional research. All-trans-Retinol-d5 (Vitamin A-d5) serves as the gold-standard Internal Standard (IS) for these assays due to its identical extraction recovery and chromatographic behavior to native retinol, differentiated only by mass shift (+5 Da).

However, the reliability of this IS is frequently compromised not by the mass spectrometry method, but by improper stock solution preparation . Retinol-d5 is lipophilic, hygroscopic, and highly labile. This guide provides a validated framework for solubilizing, verifying, and storing all-trans-Retinol-d5, moving beyond simple "weigh-and-dissolve" methods to a self-validating photometric protocol.

Physicochemical Identity

Understanding the molecule is a prerequisite for solubility optimization.

  • Chemical Name: all-trans-Retinol-d5 (typically labeled at C-19 methyl or cyclohexenyl ring).

  • Lipophilicity: LogP

    
     5.68 (Highly hydrophobic).
    
  • Chromophore: Conjugated polyene chain (responsible for UV absorption at 325 nm and high photosensitivity).[1]

  • Critical Attribute: The deuterated analog retains the physicochemical solubility profile of native retinol but allows for mass-differentiation in LC-MS/MS.

Solubility Profile in Organic Solvents[2][3][4]

The following data summarizes the solubility limits of all-trans-Retinol-d5. While "soluble" is a binary term, the Practical Working Concentration is the safe limit for preparing stable stock solutions without risk of precipitation upon freezing.

SolventSolubility Limit (Approx.)Practical Stock Conc.[2]Application Notes
Ethanol (Abs.) ~15–20 mg/mL1 mg/mL Recommended. Best for UV-Vis validation and LC-MS mobile phase compatibility.
DMSO ~25–30 mg/mL5 mg/mLExcellent for long-term frozen storage; difficult to evaporate.
DMF ~25–30 mg/mL5 mg/mLHigh solubility; toxic; incompatible with some plastic consumables.
Chloroform >50 mg/mLN/AAvoid. High solubility but damages LC seals and leaches plasticizers.
Hexane/Heptane >30 mg/mL1 mg/mLGood for liquid-liquid extraction (LLE) but poor for stock storage due to volatility.
Water <0.1 µg/mLN/AInsoluble. Requires surfactant or carrier protein (RBP) for aqueous stability.

Critical Insight: Never attempt to dissolve Retinol-d5 directly in aqueous buffers. It will precipitate immediately and adhere to the container walls, leading to massive quantitative errors.

Stability & Degradation Mechanisms

Retinoids are among the most unstable analytical standards. Understanding the degradation pathways is essential for troubleshooting.

The Degradation Cascade
  • Photo-isomerization: Exposure to light (especially <500 nm) causes the all-trans double bonds to isomerize to 13-cis, 9-cis, or 11-cis forms. This changes the chromatographic retention time and splits the IS peak.

  • Oxidation: Atmospheric oxygen attacks the polyene chain, forming epoxides (5,6-epoxy-retinol) and cleavage products.

Visualization of Stability Risks

The following diagram maps the causality of handling errors to analytical failure.

RetinolDegradation Retinol all-trans-Retinol-d5 (Active Standard) Isomers Cis-Isomers (9-cis, 13-cis) [RT Shift] Retinol->Isomers Isomerization Oxides Retinol Epoxides & Cleavage Products [Mass Shift] Retinol->Oxides Oxidation Precip Precipitation (Adsorption to walls) Retinol->Precip Hydrophobic Collapse Light UV/Vis Light (<500 nm) Light->Retinol Oxygen Atmospheric Oxygen Oxygen->Retinol Water Aqueous Solvent Water->Retinol

Figure 1: Critical degradation pathways for Retinol-d5. Light induces isomerization (chromatographic peak splitting), while oxygen and water cause chemical degradation and physical loss.

Protocol: Preparation of Primary Stock Solution

Objective: Prepare a verified 1.0 mg/mL (approx. 3.5 mM) stock solution in Ethanol. The "Gravimetric Fallacy": Due to the oily, hygroscopic nature of retinol and the small masses typically used (<5 mg), gravimetric weighing alone often yields errors of 10–20%. You must validate concentration spectrophotometrically.

Materials
  • Solvent: Ethanol (Absolute, HPLC/Spectrophotometric Grade).

  • Container: Amber glass vial (silanized preferred).

  • Gas: Argon or Nitrogen stream.

  • Equipment: UV-Vis Spectrophotometer (Quartz cuvette).

Step-by-Step Workflow
  • Environment Control: Dim the lab lights or use yellow safety lights.

  • Weighing: Accurately weigh ~1–2 mg of all-trans-Retinol-d5 into an amber vial.

  • Solubilization: Add Ethanol to achieve a target concentration of ~1.0 mg/mL. Vortex gently for 30 seconds. Ensure no crystals remain.

  • Spectrophotometric Validation (The "Self-Validating" Step):

    • Dilute an aliquot of the stock 1:100 in Ethanol (e.g., 10 µL stock + 990 µL EtOH).

    • Measure Absorbance (

      
      ) at 325 nm .[3][4]
      
    • Calculate exact concentration using the Beer-Lambert Law:

      
      
      
      • Where

        
         (Molar Extinction Coefficient) 
        
        
        
        52,480 M⁻¹cm⁻¹ (in Ethanol) [1, 2].
      • 
         = path length (1 cm).
        
    • Note: The deuterated isotope effect on

      
       is negligible for this application.
      
  • Adjustment: Re-label the vial with the calculated concentration (e.g., "0.94 mg/mL") rather than the weighed concentration.

  • Storage: Purge the headspace with Argon for 10–15 seconds. Cap tightly. Store at -80°C .

Visualization of Workflow

StockPrep Start Weigh Retinol-d5 (~1 mg) Dissolve Dissolve in Ethanol (Target: 1 mg/mL) Start->Dissolve Dilute Prepare 1:100 Dilution (for UV-Vis) Dissolve->Dilute Measure Measure Abs @ 325nm Dilute->Measure Calc Calculate Actual Conc. (Beer-Lambert Law) Measure->Calc Aliquot Aliquot & Purge (Argon Gas) Calc->Aliquot Use Calculated Value Store Store @ -80°C (Amber Vial) Aliquot->Store

Figure 2: Self-validating workflow for Retinol-d5 stock preparation. The UV-Vis step eliminates gravimetric error.

Working Standard Preparation (LC-MS)

When preparing the working solution for spiking into biological matrices (plasma/serum):

  • Thaw: Remove stock from -80°C and thaw in the dark at room temperature. Do not heat.

  • Vortex: Vortex for 10 seconds to ensure homogeneity (solvent condenses on the cap during freezing).

  • Dilution:

    • Dilute the Primary Stock using Acetonitrile or Methanol to the working concentration (typically 100–500 ng/mL).

    • Why change solvents? Ethanol is good for storage, but Acetonitrile is often sharper for protein precipitation in plasma.

  • Usage Window: Use working standards within 4 hours. Discard unused working dilutions; do not refreeze.

Troubleshooting & FAQ

IssueProbable CauseCorrective Action
Split Peaks in LC-MS IsomerizationSample was exposed to white light. Switch to amber glassware and yellow lights. Check column temperature (keep <40°C).
Low Recovery AdsorptionStock was diluted in water/buffer before spiking. Spike organic stock directly into the matrix, then vortex immediately.
Concentration Drift EvaporationEthanol is volatile. If the stock vial is not sealed well at -80°C, solvent evaporates, increasing concentration. Always re-check UV absorbance if the vial is old.
Yellow Color Fading OxidationThe polyene chain has oxidized. Discard the stock. Ensure Argon purge was used.

References

  • = 52,480 in Ethanol).
  • Barua, A. B., & Furr, H. C. (1998). Properties of Retinoids: Structure, Handling, and Preparation. Molecular Biotechnology, 10, 167–182. [Link]

  • Kane, M. A., & Napoli, J. L. (2010).[5] Quantification of endogenous retinoids.[5][3][4][6][7] Methods in Molecular Biology, 652, 1-54. [Link]

Sources

Foundational

The Analyst's Anchor: A Technical Guide to Sourcing and Utilizing all-trans-Retinol-d5 in Bioanalytical Research

For: Researchers, scientists, and drug development professionals engaged in the quantitative analysis of Vitamin A and related retinoids. Introduction: The Imperative for Precision in Retinoid Quantification All-trans-Re...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the quantitative analysis of Vitamin A and related retinoids.

Introduction: The Imperative for Precision in Retinoid Quantification

All-trans-Retinol (Vitamin A) is a fat-soluble vitamin critical to a spectrum of physiological processes, including vision, immune function, and cellular differentiation.[1] Its accurate quantification in biological matrices is a cornerstone of nutritional assessment, pharmacokinetic studies, and toxicological evaluations. However, the inherent variability of complex biological samples and the multi-step nature of analytical workflows present significant challenges to achieving reliable data.[2]

This guide provides an in-depth exploration of all-trans-Retinol-d5, a deuterated, stable isotope-labeled (SIL) analog of Vitamin A. We will delve into its critical role as an internal standard in mass spectrometry-based bioanalysis, establish rigorous criteria for selecting commercial suppliers, and provide field-proven protocols for its effective implementation. The core principle underpinning this guide is that a well-characterized internal standard is not merely a reagent, but the anchor of a robust and defensible bioanalytical method.

Pillar 1: The Gold Standard - Why all-trans-Retinol-d5 is Essential for LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preeminent technique for retinoid analysis due to its high sensitivity and specificity.[3][4] However, the accuracy of LC-MS/MS quantification is susceptible to variations that can occur at every stage of the analytical process, from sample extraction to ionization in the mass spectrometer source.[5] These include:

  • Sample Preparation Losses: Incomplete recovery of the analyte during protein precipitation or liquid-liquid extraction.[2]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, serum) can suppress or enhance the ionization of the target analyte, leading to under- or over-estimation.[6]

  • Instrumental Variability: Fluctuations in injection volume or mass spectrometer performance over an analytical run.[5]

A stable isotope-labeled internal standard, such as all-trans-Retinol-d5, is the most effective tool to compensate for this variability.[7][8] Because it is chemically almost identical to the unlabeled analyte, it co-elutes chromatographically and experiences nearly identical extraction recovery and matrix effects.[9][10] By adding a known concentration of all-trans-Retinol-d5 to every sample, calibrator, and quality control at the beginning of the workflow, we can use the ratio of the analyte's signal to the internal standard's signal for quantification.[11] This ratiometric measurement normalizes for variations, dramatically improving the accuracy, precision, and reproducibility of the results.[10] The use of SIL internal standards is strongly recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.[6][12]

Pillar 2: Sourcing with Confidence - Selecting a Commercial Supplier

The integrity of your analytical data begins with the quality of your reference standards. Selecting a reputable supplier for all-trans-Retinol-d5 is a critical decision. The following criteria should be central to your evaluation:

  • Purity and Characterization: The supplier must provide a comprehensive, batch-specific Certificate of Analysis (CoA). A CoA is a non-negotiable document that verifies the identity and quality of the standard.[13][14][15] Key information to scrutinize on the CoA includes:

    • Chemical Purity: Typically determined by HPLC, it should ideally be >95-99%.[7]

    • Isotopic Purity (or Enrichment): This indicates the percentage of molecules correctly labeled with deuterium. High isotopic enrichment (≥98%) is crucial to minimize interference from any unlabeled (M+0) analyte present in the standard material.[6][11]

    • Identity Confirmation: Methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the structure and the position of the deuterium labels.

  • Documentation and Traceability: The CoA should provide a clear batch or lot number, ensuring traceability.[13][16] This is essential for quality control and for troubleshooting any analytical discrepancies.

  • Supplier Reputation and Technical Support: Choose suppliers with a strong track record in manufacturing stable isotope-labeled compounds.[15] Responsive technical support can be invaluable for addressing questions about product stability, solubility, or handling.

Commercial Supplier Overview

The following table provides a summary of several commercial suppliers of all-trans-Retinol-d5 and related deuterated retinoids. This is not an exhaustive list, and researchers should perform their own due diligence based on the criteria outlined above.

SupplierProduct NameCAS NumberMolecular FormulaNotes
Toronto Research Chemicals (TRC) all-trans-Retinol-d51185244-58-9C₂₀H₂₅D₅OOften distributed through vendors like Fisher Scientific. Purity specifications available on the product page.
Cambridge Isotope Laboratories, Inc. (CIL) Vitamin A (retinol) (19,19,19,20,20,20-D₆)Not explicitly listed for d5, but d6 is available.C₂₀H₂₄D₆OA leading manufacturer of stable isotope-labeled compounds with detailed product information.[9]
Santa Cruz Biotechnology, Inc. (SCBT) all-trans Retinal-d51217234-58-6C₂₀H₂₃D₅ONote: This is the aldehyde form (Retinal), not the alcohol (Retinol). They also offer other labeled retinoids.[6][7]
BOC Sciences all-trans-Retinol-[d5]1185244-58-9C₂₀H₂₅D₅OProvides specifications including purity (>80%; ≥95% atom D) and appearance.[13]
LGC Standards all-trans-Retinol-d5, >80%1185244-58-9C₂₀H₂₅D₅OA distributor for TRC products, providing reference materials for analytical testing.[11]
Axios Research All-trans Retinol-D51185244-58-9C₂₀H₂₅OD₅Marketed as a reference standard for analytical method development and validation.[5]

Pillar 3: Preserving Integrity - Handling and Storage of all-trans-Retinol-d5

Retinoids, including all-trans-Retinol-d5, are notoriously sensitive to environmental factors. Improper handling and storage can lead to degradation, compromising the accuracy of your quantification.[17][18] Adherence to the following best practices is essential:

  • Protection from Light: Retinoids are rapidly degraded by exposure to UV and visible light.[19] All work with the standard, from weighing to preparing solutions, should be performed under yellow or amber light. Store the neat material and all solutions in amber glass vials or containers wrapped in aluminum foil.[20]

  • Temperature Control: Store the neat (solid or oil) standard in a freezer, typically at -20°C or below, as recommended by the supplier.[9] Stock solutions should also be stored frozen. Avoid repeated freeze-thaw cycles.[21]

  • Inert Atmosphere: Oxygen can cause oxidative degradation.[17] When possible, store the neat material and solutions under an inert gas like argon or nitrogen. Ensure containers are tightly sealed to prevent air exposure.[19]

  • Solvent Purity: Use high-purity (e.g., HPLC or LC-MS grade) solvents for preparing solutions to avoid introducing contaminants.

Pillar 4: In-Lab Application - A Validated Workflow

This section provides a representative protocol for the quantification of all-trans-Retinol in human plasma. This should be adapted and fully validated in your laboratory according to regulatory guidelines (e.g., FDA, EMA).

Experimental Protocol: Quantification of all-trans-Retinol

1. Preparation of Stock and Working Solutions

  • Internal Standard (IS) Stock (1 mg/mL): Accurately weigh ~1 mg of all-trans-Retinol-d5. Dissolve in a suitable volume of ethanol (or other solvent as per CoA) in a volumetric flask to achieve a final concentration of 1 mg/mL.

  • IS Working Solution (e.g., 20 µg/mL): Dilute the IS stock solution with ethanol. This working solution will be used to spike samples.[22]

  • Analyte Stock (1 mg/mL): Prepare a stock solution of unlabeled all-trans-Retinol in the same manner.

  • Calibration Standards & Quality Controls (QCs): Prepare a series of working solutions of the unlabeled analyte by serial dilution. Spike blank human plasma (charcoal-stripped serum is often used as a surrogate matrix) with these working solutions to create calibration standards and QCs at various concentrations (e.g., LLOQ, Low, Mid, High).[21][23]

2. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of plasma sample, calibrator, or QC in a microcentrifuge tube, add 50 µL of the IS working solution.[22] Vortex briefly.

  • Add 450 µL of cold acetonitrile (or ethanol) to precipitate proteins.[22][24]

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[24][25]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate.[22]

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operating in positive mode electrospray ionization (ESI+).

  • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for both all-trans-Retinol and all-trans-Retinol-d5. The precursor ion is typically the [M-H₂O+H]⁺ ion.

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to data generation.

G cluster_sample Sample Processing cluster_analysis Analysis & Data Processing Stock_IS Prepare IS Stock (Retinol-d5) Cal_QC Prepare Calibrators & QCs in Blank Matrix Stock_IS->Cal_QC Stock_Analyte Prepare Analyte Stock (Retinol) Stock_Analyte->Cal_QC Spike Spike with IS Working Solution Cal_QC->Spike Sample Plasma Sample (100 µL) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Integration Peak Integration (Analyte & IS) LCMS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Sample Concentration Curve->Quantify

Caption: Bioanalytical workflow for Retinol quantification using a deuterated internal standard.

Conclusion

The quantitative analysis of all-trans-Retinol is fundamental to many areas of biomedical research and drug development. The use of a high-purity, well-characterized all-trans-Retinol-d5 internal standard is indispensable for mitigating the inherent variability of LC-MS/MS analysis, thereby ensuring the generation of accurate and reproducible data. This guide has outlined the theoretical necessity of this approach, provided a framework for the critical evaluation of commercial suppliers, and detailed the practical steps for its successful implementation in the laboratory. By anchoring analytical methods to a robust internal standard, researchers can have the highest degree of confidence in their quantitative results.

References

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis.

  • Ogu, D. E., & Max, J. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Advanced Research in Chemical Science (IJARCS).

  • Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry?.

  • BenchChem. Isotopic purity requirements for deuterated internal standards.

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

  • AccuStandard. Certificate of Analysis.

  • Retinol Skincare. 3 Essential Tips to Looking After Your Retinol Cream.

  • Reactivo. Understanding Batch Certificates and CoAs: How to Verify Chemical Quality.

  • Chen, C. B., et al. (2019). New LC-MS/MS method with single-step pretreatment analyzes fat-soluble vitamins in plasma and amniotic fluid. Journal of Lipid Research.

  • Datacor. 2024 Certificate of Analysis - Definition, Example Template & Requirements.

  • Kane, M. A., et al. (2015). Analysis of Vitamin A and Retinoids in Biological Matrices. Current Protocols in Toxicology.

  • SafetyCulture. How to Get a Certificate of Analysis (COA).

  • WELLinsulated®. Retinol: How to Protect Your Beauty Investment.

  • Wills, M., Hammond, G., & Calton, L. Simultaneous Analysis of Vitamins A and E in Serum by UPLC-MS/MS for Clinical Research. Waters Corporation.

  • BuyCosmetics.CY. Storing Retinol: Best Practices to Maintain Its Effectiveness.

  • Waters Corporation. Simultaneous Analysis of Vitamins A and E in Serum by UPLC-MS/MS for Clinical Research.

  • Ploch, T., et al. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. International Journal of Molecular Sciences.

  • Schock, H., et al. (2014). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. Journal of Lipid Research.

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.

  • BenchChem. Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.

  • Biotage. Bioanalytical Sample Preparation.

  • Sigma-Aldrich. ISOTEC® Stable Isotopes.

  • International Atomic Energy Agency (IAEA). STABLE ISOTOPES: THE METHOD OF CHOICE TO ASSESS VITAMIN A INTERVENTIONS.

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For.

  • Patel, D. P., et al. (2011). Bioanalytical method validation: An updated review. International Journal of Pharmaceutical Investigation.

  • Blomhoff, R., et al. (1990). Transport and storage of vitamin A. Science.

  • Kane, M. A., et al. (2005). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Biochemical Journal.

  • BenchChem. A Comparative Guide to Bioanalytical Method Validation Guidelines for Internal Standards.

  • Thermo Fisher Scientific. LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research.

  • Tanumihardjo, S. A., et al. (2018). Use of Stable Isotopes to Evaluate Bioefficacy of Provitamin A Carotenoids, Vitamin A Status, and Bioavailability of Iron and Zinc. Advances in Nutrition.

  • Thermo Fisher Scientific. LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Use.

  • Cambridge Isotope Laboratories, Inc. Clinical Mass Spectrometry.

  • Tanumihardjo, S. A., et al. (2018). Use of Stable Isotopes to Evaluate Bioefficacy of Provitamin A Carotenoids, Vitamin A Status, and Bioavailability of Iron and Zinc. Advances in Nutrition.

  • Blogs - News. Standard Solution Preparation: A Comprehensive Guide.

  • BenchChem. A Technical Guide to Stable Isotope-Labeled Standards in Research and Development.

  • Green, M. H., & Green, J. B. (2016). Stable isotope dilution techniques for assessing vitamin A status and bioefficacy of provitamin A carotenoids in humans. Current Opinion in Clinical Nutrition and Metabolic Care.

  • Wu, X., et al. (2017). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis.

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Protocols & Analytical Methods

Method

all-trans-Retinol-d5 as an internal standard in LC-MS/MS

Application Note: High-Sensitivity Quantification of all-trans-Retinol in Human Serum via LC-APCI-MS/MS using all-trans-Retinol-d5 Introduction & Clinical Significance Vitamin A (Retinol) is a fat-soluble nutrient essent...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of all-trans-Retinol in Human Serum via LC-APCI-MS/MS using all-trans-Retinol-d5

Introduction & Clinical Significance

Vitamin A (Retinol) is a fat-soluble nutrient essential for vision, immune function, and cell differentiation.[1] While High-Performance Liquid Chromatography with UV detection (HPLC-UV) has historically been the workhorse for retinol analysis, it often lacks the selectivity required to distinguish all-trans-retinol from its cis-isomers or biological interferences in complex matrices.

Why LC-MS/MS? Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior specificity. However, retinoids are non-polar, neutral lipids that ionize poorly under standard Electrospray Ionization (ESI) conditions, often leading to significant matrix suppression.

The Solution: APCI & Deuterated Standards This protocol utilizes Atmospheric Pressure Chemical Ionization (APCI) , which provides robust ionization for neutral lipids. Crucially, it employs all-trans-Retinol-d5 as an internal standard.[2] Unlike structural analogues (e.g., retinyl acetate), the d5-isotopologue possesses identical extraction and chromatographic properties to the analyte, correcting for:

  • Extraction Efficiency: Variations in liquid-liquid extraction (LLE) recovery.

  • Matrix Effects: Ion suppression or enhancement in the MS source.

  • Isomerization: Correction for partial degradation during sample handling (assuming the IS isomerizes at the same rate).

Chemical Properties & Handling (Critical)

Retinoids are notoriously unstable. Adherence to these handling rules is a prerequisite for assay validity.

  • Light Sensitivity: Retinol isomerizes from all-trans to cis forms (13-cis, 9-cis) upon exposure to UV light.

    • Protocol: All work must be performed under gold fluorescent lights or in amber glassware.

  • Oxidation: Retinol oxidizes rapidly in air.

    • Protocol: All solvents must contain antioxidants (BHT or Ascorbic Acid). Samples should be dried under nitrogen, never air.

  • Internal Standard Profile:

    • Compound: all-trans-Retinol-d5 (

      
      )
      
    • MW: ~291.5 g/mol (approx +5 Da shift from native Retinol).

    • Label Position: Typically on the methyl groups of the cyclohexenyl ring, ensuring the label is non-labile (not exchanged with solvent protons).

Method Development Strategy

A. Mass Spectrometry: The "Dehydration" Phenomenon

Retinol is fragile. In the MS source, the protonated molecule


 rapidly loses a water molecule to form a stable carbocation.
  • Native Retinol (

    
    ): 
    
    
    
  • Retinol-d5 (

    
    ): 
    
    
    

Note: In APCI, the m/z 269 and 274 ions are often the base peaks and are used as the Precursor Ions for MRM transitions.

B. Chromatography: Isomer Separation

Even with MS selectivity, chromatographic separation of 13-cis-retinol from all-trans-retinol is vital because they may have slightly different ionization efficiencies. A C18 column with high carbon load or a C30 column is recommended.

Detailed Experimental Protocol

Materials
  • Analyte: all-trans-Retinol (Sigma or equivalent).

  • Internal Standard: all-trans-Retinol-d5 (e.g., Cambridge Isotope, Cayman, or equivalent).

  • Matrix: Serum or Plasma (EDTA/Heparin).[3]

  • Solvents: HPLC-grade Hexane, Ethanol, Acetonitrile, Water.

  • Antioxidant: Butylated hydroxytoluene (BHT).

Step 1: Preparation of Standards
  • Stock Solution: Dissolve Retinol-d5 in Ethanol containing 0.1% BHT to yield 1 mg/mL. Store at -80°C.

  • Working IS Solution: Dilute Stock to 500 ng/mL in Ethanol (+BHT).

  • Calibration Curve: Prepare native Retinol standards in Retinol-depleted serum (or BSA substitute) ranging from 0.05 to 5.0 µg/mL.

Step 2: Sample Extraction (Liquid-Liquid)

Rationale: Protein precipitation releases retinol from Retinol Binding Protein (RBP), and hexane selectively extracts the non-polar lipid.

  • Aliquot: Transfer 100 µL of serum into an amber microcentrifuge tube.

  • IS Addition: Add 20 µL of Retinol-d5 Working Solution. Vortex 10s.

  • Protein Crash: Add 100 µL Ethanol (containing 0.1% BHT). Vortex 30s to denature RBP.

  • Extraction: Add 500 µL Hexane.

  • Agitation: Vortex vigorously for 2 minutes or shaker for 10 mins.

  • Separation: Centrifuge at 10,000 x g for 5 mins at 4°C.

  • Transfer: Transfer 400 µL of the upper organic layer (Hexane) to a fresh amber glass vial.

  • Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at room temperature (Do NOT heat >30°C).

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase B (Acetonitrile). Vortex and transfer to autosampler vial.

Step 3: LC-MS/MS Parameters

LC Conditions:

  • System: UHPLC.[4]

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 70% B

    • 1-5 min: Ramp to 98% B

    • 5-7 min: Hold 98% B (Elution of Retinyl Esters)

    • 7.1 min: Re-equilibrate 70% B.

MS Conditions (APCI):

  • Source: APCI Positive Mode.

  • Corona Current: 4-5 µA.

  • Source Temp: 350°C (High temp ensures vaporization of lipids).

  • Cone Voltage: Optimized (approx 25-30V).

MRM Transitions:

AnalytePrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)Collision Energy (eV)
all-trans-Retinol 269.2 (

)
93.15025
all-trans-Retinol (Qual)269.2119.15022
Retinol-d5 (IS) 274.2 (

)
98.1*5025

*Note: The product ion for d5 depends on the specific labeling position. If methyl groups are labeled, the 93 ring fragment typically shifts to 98 or similar. Always verify d5 transitions via direct infusion.

Workflow Visualization

RetinolWorkflow Sample Serum Sample (100 µL) (Protect from Light) IS_Add Add Internal Standard (all-trans-Retinol-d5) Sample->IS_Add Precip Protein Precipitation (100 µL Ethanol + BHT) Releases Retinol from RBP IS_Add->Precip Extract LLE Extraction (500 µL Hexane) Precip->Extract Centrifuge Centrifuge 10,000 x g, 5 min Extract->Centrifuge Dry Nitrogen Dry Down (No Heat) Centrifuge->Dry Transfer Organic Layer Recon Reconstitute (Acetonitrile) Dry->Recon LCMS LC-APCI-MS/MS Monitor m/z 269 -> 93 Recon->LCMS

Caption: Step-by-step extraction workflow for Retinol quantification, emphasizing the critical protein precipitation step to release RBP-bound analytes.

Validation & Quality Control (Self-Validating System)

To ensure the "Trustworthiness" pillar of E-E-A-T, the method must include these internal checks:

  • Isotope Ratio Check:

    • Calculate the response ratio:

      
      .
      
    • Plotting this ratio creates a self-correcting calibration curve that accounts for any solvent evaporation during the dry-down step.

  • Resolution Check (System Suitability):

    • Inject a mixed standard of 13-cis-retinol and all-trans-retinol.[5]

    • Requirement: Baseline resolution (

      
      ) is required. If peaks merge, the quantification will be biased as the isomers have different biological potencies.
      
  • Recovery Calculation:

    • Compare the absolute area of d5-Retinol in extracted samples vs. d5-Retinol spiked into a clean solvent (post-extraction).

    • Acceptance: >85% recovery indicates efficient extraction.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Ion Suppression (ESI) or Source SaturationSwitch to APCI . If using ESI, ensure Ammonium Acetate is used to help ionization.
Peak Tailing Column Overload or Secondary InteractionsUse a high-carbon load C18 column. Ensure sample solvent matches initial mobile phase strength.
Degradation Oxidation or Light ExposureVerify use of Amber vials. Add BHT to all extraction solvents.
Non-Linearity Detector SaturationRetinol is abundant in serum (~2 µg/mL). Dilute samples or detune the collision energy if signal is too high.

References

  • Centers for Disease Control and Prevention (CDC). (2020). Laboratory Procedure Manual: Vitamin A, Vitamin E & Carotenoids (Method 4020.05). National Center for Environmental Health.[3] [Link]

  • Van Breemen, R. B., & Huang, C. R. (1996). Development of a method for quantitation of retinol and retinyl palmitate in human serum using high-performance liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry. Clinical Chemistry.[5] [Link]

  • Kane, M. A., & Napoli, J. L. (2010). Quantification of endogenous retinoids.[4][5][6][7][8][9][10][11] Methods in Molecular Biology. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2010). Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline (C62-A).[Link]

Sources

Application

protocol for using all-trans-Retinol-d5 in vitamin A metabolism studies

Abstract This application note details the protocol for using all-trans-Retinol-d5 as a metabolic tracer to assess Total Body Stores (TBS) of Vitamin A. Unlike static serum retinol measurements, which are homeostatically...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for using all-trans-Retinol-d5 as a metabolic tracer to assess Total Body Stores (TBS) of Vitamin A. Unlike static serum retinol measurements, which are homeostatically controlled and insensitive to sub-clinical deficiency or toxicity, the Retinol Isotope Dilution (RID) technique provides a quantitative estimation of hepatic reserves. This guide covers the complete workflow: tracer preparation, in vivo administration, extraction of lipophilic retinoids from serum, and quantification via LC-MS/MS using the Furr-Olson prediction model.

Strategic Overview: The Isotope Dilution Principle

The core principle of RID is the "dilution" of a labeled tracer (all-trans-Retinol-d5) into the endogenous Vitamin A pool. After a specific equilibration period, the ratio of labeled to unlabeled retinol in the plasma reflects the ratio in the liver (where >80% of Vitamin A is stored).

Why all-trans-Retinol-d5?

  • Safety: Non-radioactive stable isotope (Deuterium).

  • Specificity: Differentiates exogenous (newly absorbed) vitamin A from endogenous stores.

  • Sensitivity: Detectable at femtomole levels using modern LC-MS/MS.

Diagram 1: Metabolic Fate of the Tracer

This diagram illustrates the pathway of the d5-tracer from ingestion to hepatic storage and re-secretion into plasma.

VitaminAMetabolism Dose Oral Dose (Retinol-d5) Gut Intestine (Absorption & Esterification) Dose->Gut Ingestion Chylomicron Chylomicrons (Retinyl Esters-d5) Gut->Chylomicron Packaging Liver Liver (Hepatic Stellate Cells) Storage Pool (Mixing) Chylomicron->Liver Uptake (Remnants) Liver->Liver Equilibration (d5 mixes with Native Stores) Plasma Plasma Circulation (RBP4-Bound Retinol) Liver->Plasma Secretion (Retinol-d5 + Native) Plasma->Liver Recycling Tissues Peripheral Tissues (Target Organs) Plasma->Tissues Delivery

Caption: Pathway of Retinol-d5 tracer. The critical analytical window occurs when the specific activity in Plasma equilibrates with the Liver storage pool.

Pre-Analytical Protocols: Chemical Hygiene

CRITICAL WARNING: Retinoids are highly susceptible to isomerization (trans-to-cis conversion) and oxidation when exposed to light and oxygen.

  • The "Dark Room" Rule: All handling of the tracer and biological samples must occur under Amber/Yellow LED lighting (cutoff <500 nm). Never expose samples to direct sunlight or standard fluorescent tubes.

  • Inert Atmosphere: Evaporate solvents only under a stream of Nitrogen or Argon.

  • Glassware: Use amber borosilicate glass vials. Avoid plastics where possible, as retinoids can adsorb to hydrophobic polymers.

Experimental Design (In Vivo)

Dose Preparation

The tracer must be solubilized in a lipid carrier to ensure physiological absorption.

  • Stock Solution: Dissolve all-trans-Retinol-d5 (e.g., 10 mg) in absolute ethanol. Determine exact concentration via UV-Vis (Absorbance at 325 nm,

    
     ≈ 52,480 L/mol·cm).
    
  • Dosing Vehicle: Mix the ethanolic stock into USP-grade corn oil or peanut oil.

  • Final Dose: Target a physiological dose (e.g., 2–5 µmol for adult humans; 0.5–1.0 µmol for rats).

    • Note: Ensure ethanol content in the final oil bolus is <5% to avoid gastric irritation.

Sampling Timeline

The "Modified Olson Equation" allows for a single blood draw, but the timing is species-dependent.

  • Baseline (T=0): Collect serum to measure native retinol and confirm absence of d5 interference.

  • Dosing (T=0): Administer oil bolus orally.

  • Equilibration Draw (T=4 to 7 days for humans): This is the critical sampling point where the tracer is assumed to have mixed with the rapidly exchangeable liver pool.

Sample Preparation: Liquid-Liquid Extraction (LLE)

We utilize a direct extraction method to isolate retinol. Saponification is not recommended for RID unless total vitamin A (esters + alcohol) is required; for RID, we specifically target circulating retinol bound to RBP4.

Reagents:

  • Internal Standard (IS): Retinyl Acetate (Note: Do not use d5 as IS if d5 is the tracer. Use Retinyl Acetate or Retinol-d8).

  • Precipitant: Acetonitrile (LC-MS grade).

  • Extraction Solvent: n-Hexane (HPLC grade).

Diagram 2: Extraction Workflow

Visualizing the phase separation and recovery steps.

ExtractionWorkflow Sample Serum Sample (200 µL) IS_Add Add Internal Standard (Retinyl Acetate) Sample->IS_Add Precip Protein Precipitation (Add 200 µL Ethanol/ACN) IS_Add->Precip Extract Extraction (Add 1 mL Hexane + Vortex) Precip->Extract Centrifuge Centrifuge (3000 x g, 5 min) Extract->Centrifuge PhaseSep Phase Separation Centrifuge->PhaseSep Organic Top Layer (Hexane) Contains Retinoids PhaseSep->Organic Aqueous Bottom Layer (Discard) PhaseSep->Aqueous Dry Evaporate to Dryness (N2 stream @ 37°C) Organic->Dry Recon Reconstitute (100 µL MeOH) Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Caption: Liquid-Liquid Extraction (LLE) workflow for isolating retinol from serum matrix.

LC-MS/MS Methodology

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Waters Xevo). Mode: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.[1] Why APCI? Retinol is a neutral, non-polar lipid. ESI often results in poor ionization efficiency or high background noise for this molecule. APCI provides robust protonation


.
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic (95% B) or steep gradient (80% to 100% B over 3 mins) is preferred to elute the highly lipophilic retinol quickly while separating it from more polar metabolites.

MS/MS Parameters (MRM Table)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (V)Role
Retinol (Native) 269.293.15025Quantifier
Retinol (Native) 269.2119.15022Qualifier
Retinol-d5 (Tracer) 274.2*98.15025Quantifier
Retinyl Acetate (IS) 329.2269.25018Recovery Std

*Note on Precursor Ions: Retinol readily loses water in the ion source. While the molecular ion is 287 (Native) and 292 (d5), the dominant ion entering Q1 is often the dehydrated species


. Therefore, the transitions start from 269 and 274 respectively.

Data Analysis: Calculating Total Body Stores

Once the concentrations of Native Retinol (


) and Tracer Retinol-d5 (

) are quantified, calculate the Specific Activity (SA) :


The Furr-Olson Equation

To estimate Total Body Stores (TBS) in mmol:


[2][3]

Where:

  • F (0.5): Factor correcting for the fraction of the oral dose that is absorbed and retained.

  • S (0.65 - 0.8): Factor correcting for the ratio of specific activity in plasma vs. liver. (Use 0.8 for general adult populations).

  • Dose: Amount of d5-tracer administered (mmol).

Simplified Estimation (The "0.5 Rule"): For a quick estimation at Day 4 in humans:


[2]

References

  • Furr, H. C., et al. (1989).[2][3] Vitamin A concentrations in liver determined by isotope dilution assay with tetradeuterated vitamin A and by biopsy in generally healthy adult humans. American Journal of Clinical Nutrition. Link

  • Lietz, G., et al. (2016). A Retinol Isotope Dilution Equation Predicts Both Group and Individual Total Body Vitamin A Stores in Adults Based on Data from an Early Postdosing Blood Sample. Journal of Nutrition. Link

  • Haskell, M. J., et al. (2005). Plasma kinetics of an oral dose of [2H4]retinyl acetate in human subjects with estimated low or high total body vitamin A stores. American Journal of Clinical Nutrition. Link

  • Tanumihardjo, S. A. (2011). Vitamin A: biomarkers of nutrition for development. American Journal of Clinical Nutrition. Link

  • Kane, M. A., & Napoli, J. L. (2010). Quantification of endogenous retinoids. Methods in Molecular Biology. Link

Sources

Method

all-trans-Retinol-d5 in pharmacokinetic studies of retinoids

Application Note: High-Precision Pharmacokinetics & Isotope Dilution Assays Using all-trans-Retinol-d5 Executive Summary This guide details the application of all-trans-Retinol-d5 (stable isotope-labeled Vitamin A) in ph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Pharmacokinetics & Isotope Dilution Assays Using all-trans-Retinol-d5

Executive Summary

This guide details the application of all-trans-Retinol-d5 (stable isotope-labeled Vitamin A) in pharmacokinetic (PK) profiling and Retinol Isotope Dilution (RID) assays. Unlike xenobiotics, retinoids are endogenous; distinguishing an administered dose from the body's existing pool is impossible without isotopic labeling.

The d5-analog acts as a definitive tracer, allowing researchers to:

  • Quantify Total Body Stores (TBS): Through isotopic dilution principles (RID).[1][2]

  • Map Metabolic Flux: Tracking the conversion of Retinol to Retinyl Esters (storage) or Retinoic Acid (active signaling).

  • Determine Bioavailability: Differentiating absorbed exogenous retinoids from homeostatically controlled plasma levels.

Chemical Identity & Handling Protocols

Compound: all-trans-Retinol-d5 (typically labeled at C-19 and C-20 positions). Mass Shift: +5 Da relative to native retinol.

The "Yellow Light" Mandate (Critical)

Retinoids are photo-labile. Exposure to white light (specifically the UV/blue spectrum <500 nm) causes rapid isomerization from all-trans to cis isomers (e.g., 9-cis, 13-cis), invalidating PK data.

  • Protocol: All handling must occur under amber/yellow LED lighting (cutoff <500 nm).

  • Glassware: Use amber silanized glassware to prevent adsorption to surfaces.

  • Oxidation: Retinol oxidizes rapidly. All solvents must be degassed and spiked with antioxidants (BHT - Butylated Hydroxytoluene).

Application I: Retinol Isotope Dilution (RID)

The RID technique is the "Gold Standard" for assessing Vitamin A liver reserves non-invasively. It relies on the principle that a labeled dose, once equilibrated, dilutes into the total body pool.

Mechanism of Action
  • Administration: Oral dose of Retinyl Acetate-d5 (which hydrolyzes to Retinol-d5).

  • Absorption: Uptake by chylomicrons -> Liver.

  • Mixing: The d5-tracer mixes with the endogenous (d0) hepatic stellar cell stores.

  • Release: The liver secretes a mix of d0/d5-Retinol bound to Retinol Binding Protein (RBP).

  • Analysis: The plasma isotopic ratio (d5/d0) reflects the total body pool size.

Visualizing the RID Concept

RID_Concept cluster_input Input cluster_liver Liver (Mixing Pool) cluster_output Plasma Analysis Dose Oral Dose (Retinyl Acetate-d5) Mixing Equilibration (3-14 Days) Dose->Mixing Absorption Stores Endogenous Stores (Native Retinyl Esters) Stores->Mixing Mobilization Plasma Plasma RBP-Retinol Mixing->Plasma Secretion Ratio Measure Ratio d5 : d0 Plasma->Ratio LC-MS/MS

Figure 1: The Retinol Isotope Dilution (RID) pathway. The tracer (d5) equilibrates with liver stores; the resulting plasma ratio allows mathematical calculation of total reserves.

Experimental Protocol: LC-APCI-MS/MS Analysis

Objective: Quantify d0-Retinol and d5-Retinol in human plasma. Method: Liquid-Liquid Extraction (LLE) coupled with Atmospheric Pressure Chemical Ionization (APCI).

A. Sample Preparation (Strictly under Yellow Light)
  • Aliquot: Transfer 200 µL of plasma to an amber microcentrifuge tube.

  • Denaturation: Add 200 µL Ethanol (containing 0.1% BHT). Vortex 30s to denature RBP and release retinol.

  • Extraction: Add 1000 µL n-Hexane .

  • Agitation: Vortex vigorously for 2 minutes or shaker for 10 mins.

  • Phase Separation: Centrifuge at 10,000 x g for 5 mins at 4°C.

  • Transfer: Transfer the upper organic layer (Hexane) to a new amber glass vial.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen (N2) at 35°C.

  • Reconstitution: Dissolve residue in 100 µL Methanol/Acetonitrile (85:15).

B. LC-MS/MS Parameters
ParameterSettingRationale
Ionization Source APCI (Positive Mode) Retinol is neutral and non-polar. ESI ionization is poor; APCI provides superior sensitivity for retinoids.
Column C30 RP (e.g., YMC Carotenoid)C30 phases provide better isomer separation (cis vs trans) than C18.
Mobile Phase A Methanol + 0.1% Formic AcidProtic solvent supports ionization.
Mobile Phase B MTBE (Methyl tert-butyl ether)Strong eluent for lipophilic compounds.
Flow Rate 0.4 - 0.8 mL/minStandard analytical flow.
C. Mass Transitions (MRM)

Retinol loses water in the source. The parent ion [M+H]+ is rarely the base peak. We target the dehydrated fragment [M+H-H2O]+.

AnalytePrecursor (m/z)Product (m/z)Type
Native Retinol (d0) 269.2 (Dehydrated)213.1Quantifier
Retinol-d5 274.2 (Dehydrated)218.1Tracer
Retinyl Acetate (IS) 329.2269.2Recovery Std

Note: Some methods monitor the [M+H]+ parent (287 -> 213), but sensitivity is often 10x lower.

Visualizing the Workflow

Workflow Sample Plasma Sample (200 µL) Denature Denature: Add EtOH + BHT Sample->Denature Extract LLE Extraction: Add Hexane -> Vortex Denature->Extract Dry Dry Down: N2 Stream @ 35°C Extract->Dry Inject LC-APCI-MS/MS (C30 Column) Dry->Inject

Figure 2: Sample preparation workflow for plasma retinol analysis. Note the use of BHT to prevent oxidation.

Data Analysis: The Olson Equation

To calculate Total Body Stores (TBS) from the LC-MS/MS data, use the modified Olson equation (Furr et al., 1989; Tanumihardjo, 2015).



Where:

  • TBS: Total Body Stores (mmol).

  • F: Efficiency factor (typically 0.5 for humans sampled at 3-4 days). This accounts for the fraction of the dose that is absorbed and retained in the liver during the mixing period.

  • Dose: Amount of d5-retinol administered (mmol).

  • SA (Specific Activity): The isotopic ratio.[3]

Interpretation:

  • High d5:d0 Ratio: Indicates low body stores (the tracer was not significantly diluted).

  • Low d5:d0 Ratio: Indicates high body stores (massive dilution by endogenous pool).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
cis-Isomer Peaks Light exposureVerify "Yellow Light" conditions. Check for 13-cis-retinol peak (elutes earlier on C30).
Low Sensitivity ESI used instead of APCISwitch source to APCI. Retinol does not protonate well in ESI.
Peak Tailing Column degradationRetinoids are sticky. Wash column with stronger solvent (Isopropanol/Acetone) between runs.
d5 Signal in Blank CarryoverHigh lipophilicity causes carryover. Use a needle wash of Hexane/Acetone.

References

  • Tanumihardjo, S. A. (2011). Vitamin A: biomarkers of nutrition for development. The American Journal of Clinical Nutrition. Link

  • Furr, H. C., et al. (1989).[1] Vitamin A concentrations in liver determined by isotope dilution assay with tetradeuterated vitamin A and by biopsy in generally healthy adult humans. The American Journal of Clinical Nutrition. Link

  • Kane, M. A., et al. (2008).[4] Quantitative profiling of endogenous retinoic acid in vivo and in vitro by tandem mass spectrometry. Analytical Chemistry. Link

  • Bhatnagar, A., et al. (2019). A liquid chromatography-tandem mass spectrometry method for the simultaneous determination of retinol and retinyl esters in plasma and tissues. Journal of Chromatography B. Link

  • Green, M. H., et al. (2016). A Retinol Isotope Dilution Equation Predicts Both Group and Individual Total Body Vitamin A Stores in Adults. The Journal of Nutrition.[2][5] Link

Sources

Application

Application Note: High-Fidelity Quantification of Vitamin A (Retinol &amp; Retinyl Esters)

Executive Summary & Scope This application note details a robust, validated analytical protocol for the quantification of Vitamin A (specifically all-trans-retinol and retinyl palmitate) in complex matrices (pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details a robust, validated analytical protocol for the quantification of Vitamin A (specifically all-trans-retinol and retinyl palmitate) in complex matrices (pharmaceutical formulations, serum, and fortified foods).

Vitamin A analysis is notoriously difficult due to the molecule's lability. It is highly susceptible to photo-isomerization (forming 13-cis and 9-cis isomers) and oxidation upon exposure to air and actinic light. Conventional methods often fail due to inadequate stabilization during sample preparation.[1]

This guide moves beyond standard recipes by integrating ICH Q2(R2) validation principles directly into the workflow. We utilize a dual-detection strategy (UV for high-concentration esters, Fluorescence for trace retinol) and a "Self-Validating" system suitability framework.

Mechanistic Basis of the Method

The Analyte & Stability Challenges

Vitamin A is a conjugated polyene system. This structure is the source of its biological activity but also its analytical weakness.

  • Photo-instability: UV light (< 500 nm) breaks the pi-bond symmetry, causing rapid isomerization. Causality: If samples are handled under white light, the all-trans peak area decreases while "ghost" peaks (cis-isomers) appear, falsely lowering calculated potency.

  • Oxidation: The polyene chain reacts with atmospheric oxygen to form epoxides. Causality: Without antioxidants (BHT/Ascorbic Acid), recovery rates will plummet below 80%.

Detection Physics
  • UV-Vis (325 nm): The conjugated double bond system exhibits a maximum absorbance (

    
    ) at 325 nm. This is robust for pharmaceutical quality control (QC) where concentrations are high (
    
    
    
    g/mL range).
  • Fluorescence (Ex 325 nm / Em 470 nm): Retinol possesses native fluorescence. This offers 10-100x greater sensitivity than UV and higher specificity in biological matrices (serum/plasma), effectively ignoring non-fluorescent interferences.

Method Development Workflow

The following diagram outlines the logical flow for selecting the correct extraction and detection parameters based on the sample matrix.

MethodDevelopment Start Sample Matrix Input Decision1 Is the target Total Vitamin A or Specific Esters? Start->Decision1 Saponification Protocol A: Saponification (Converts Esters -> Retinol) Decision1->Saponification Total Vit A (Food/Tablets) DirectExtract Protocol B: Direct Extraction (Preserves Native Forms) Decision1->DirectExtract Specific Forms (Serum/Oils) Detection Detection Selection Saponification->Detection DirectExtract->Detection UV UV (325 nm) High Conc. (>0.5 µg/mL) (Supplements/Fortified Food) Detection->UV FLD Fluorescence (Ex325/Em470) Trace Conc. (<0.1 µg/mL) (Serum/Plasma) Detection->FLD Validation ICH Q2(R2) Validation UV->Validation FLD->Validation

Figure 1: Decision tree for selecting sample preparation and detection modes based on analytical goals.

Experimental Protocols

Critical Reagents & Equipment
  • Standard: all-trans-Retinol (USP Reference Standard) and Retinyl Palmitate.

  • Internal Standard (IS): Retinyl Acetate (structurally similar, distinct RT).

  • Stabilizer: Butylated Hydroxytoluene (BHT).[1][2]

  • Solvents: HPLC-grade Methanol, Acetonitrile, n-Hexane, Ethanol.

  • Environment: Amber glassware and Gold/Yellow fluorescent lighting are MANDATORY.

Protocol A: Direct Extraction (Recommended for Serum & Oils)

Best for: Minimizing degradation and analyzing specific ester forms.

  • Preparation: Aliquot 200

    
    L of sample (Serum or Oil) into an amber microcentrifuge tube.
    
  • Protein Precipitation/Solubilization: Add 200

    
    L of Ethanol containing 0.1% BHT  (antioxidant). Vortex for 10 sec.
    
    • Why: Denatures proteins (releasing bound retinol) and protects against oxidation.

  • Extraction: Add 1000

    
    L of n-Hexane. Vortex vigorously for 2 minutes.
    
  • Phase Separation: Centrifuge at 3000 x g for 5 minutes at 4°C.

  • Evaporation: Transfer the upper organic layer (Hexane) to a fresh amber vial. Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) gas.
    
    • Caution: Do not use heat > 30°C.

  • Reconstitution: Dissolve residue in 200

    
    L of Mobile Phase (Methanol). Inject immediately.
    
Protocol B: Saponification (Recommended for Tablets & Complex Foods)

Best for: "Total Vitamin A" determination where esters must be converted to retinol.

  • Digestion: Weigh sample equivalent to ~2000 IU Vitamin A. Add 5 mL Ethanol (with 0.1% BHT) and 1 mL 50% KOH (aq).

  • Hydrolysis: Flush with Nitrogen, cap tightly. Heat at 80°C for 30 minutes in a water bath. Shake intermittently.

    • Why: Cleaves the ester linkage (palmitate/acetate) to yield free retinol.

  • Cooling & Extraction: Cool rapidly on ice. Add 10 mL n-Hexane. Shake for 5 minutes.

  • Processing: Centrifuge, collect hexane layer, evaporate under Nitrogen, and reconstitute in Mobile Phase.

Instrumental Parameters (HPLC)
ParameterSpecificationCausality / Rationale
Column C18 (ODS) End-capped, 4.6 x 150 mm, 3-5

m
Standard lipophilic retention. "End-capping" reduces peak tailing caused by silanol interactions.
Mobile Phase Methanol : Water (95 : 5 v/v)High organic content required to elute highly lipophilic retinoids. Isocratic flow ensures stable baseline.
Flow Rate 1.0 - 1.5 mL/minAdjusted to keep run time < 15 mins while maintaining pressure < 200 bar.
Temp 25°C - 30°CControlled temperature prevents retention time drift.
Injection Vol 10 - 50

L
Higher volume for trace analysis (FLD), lower for potency assays (UV).
Detection UV: 325 nm FLD: Ex 325 / Em 470 nm325 nm is the absorption max. 470 nm is the emission max.

Method Validation (ICH Q2(R2) Compliant)

This section defines the validation characteristics required to prove the method is "fit for purpose."

System Suitability Testing (SST)

Perform before every analytical run.

  • Resolution (

    
    ):  > 2.0 between Retinol and cis-isomers (if present) or Internal Standard.
    
  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.5 (Ensures peak symmetry).
  • Repeatability: RSD of peak area < 1.0% for 5 replicate injections of standard.

Specificity

Demonstrate that the method can distinguish the analyte from impurities and degradants.

  • Procedure: Inject a "degraded" sample (exposed to white light for 1 hour).

  • Acceptance: The method must resolve all-trans-retinol from 13-cis-retinol and 9-cis-retinol. No interference at the retention time of the main peak.

Linearity & Range
  • Procedure: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999. Residual plot should show random distribution (no bias).
Accuracy (Recovery)
  • Procedure: Spike a blank matrix (placebo) with known amounts of Vitamin A at 3 levels (Low, Medium, High). Perform extraction Protocol A or B.

  • Calculation:

    
    
    
  • Acceptance:

    • Pharmaceuticals: 98.0% – 102.0%

    • Complex Foods/Biologicals: 85.0% – 115.0%

Precision (Repeatability & Intermediate)
  • Repeatability (Intra-day): 6 determinations at 100% concentration. RSD

    
     2.0%.[3][4]
    
  • Intermediate Precision (Inter-day): Different analyst, different day, different column lot. RSD

    
     3.0% (Pharma) or 
    
    
    
    5.0% (Bio).
Robustness

Deliberately vary parameters to test method reliability.

  • Flow rate (

    
     0.1 mL/min).
    
  • Wavelength (

    
     2 nm).
    
  • Temperature (

    
     5°C).
    
  • Acceptance: System Suitability criteria must still be met.

Validation Logic Diagram

The following Graphviz diagram illustrates the sequence of validation steps and the "Go/No-Go" decision gates required by ICH Q2(R2).

ValidationWorkflow Start Start Validation SST System Suitability (RSD < 1%, Tailing < 1.5) Start->SST SST->Start Fail (Fix System) Specificity Specificity Check (Degradation Study) SST->Specificity Pass Linearity Linearity (5 Levels) R² > 0.999 Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery) 85-115% Linearity->Accuracy Precision Precision (Repeatability/Intermediate) Accuracy->Precision Robustness Robustness (Flow/Temp/λ) Precision->Robustness Report Generate Validation Report Robustness->Report All Criteria Met

Figure 2: Step-by-step validation workflow ensuring ICH Q2(R2) compliance.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Recovery (< 80%) Oxidation during extraction.Ensure BHT is fresh. Use Nitrogen evaporation. Do not use rotary evaporators with air.
Ghost Peaks Isomerization due to light.Use amber glassware. Wrap columns in foil. Work under yellow light.
Drifting Retention Time Temperature fluctuation.Use a column oven (thermostat) set to 25°C or 30°C.
Noisy Baseline Contaminated mobile phase.Use HPLC-grade solvents only. Filter mobile phase through 0.45

m membrane.
Split Peaks Solvent mismatch.Ensure the reconstitution solvent matches the mobile phase (Methanol).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] Link

  • USP. (2024). General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia.[6][7] Link

  • Bui, M. H. (2023). A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method. National Institutes of Health (PMC). Link

  • European Medicines Agency. (2022).[8] ICH Q2(R2) Validation of analytical procedures - Scientific guideline.Link

  • Temova Žala, G., et al. (2021). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol containing BHT.Link

Sources

Method

Application Notes and Protocols for All-trans-Retinol-d5 in Cell Culture Experiments

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of all-trans-Retinol-d5 in cell culture experiments. This document outlines the u...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of all-trans-Retinol-d5 in cell culture experiments. This document outlines the unique advantages of this stable isotope-labeled compound, detailed protocols for its application, and analytical methods for quantifying its uptake and metabolism.

Introduction: The Advantage of a Deuterated Standard in Cellular Studies

All-trans-retinol, the alcohol form of vitamin A, is a critical signaling molecule that regulates a myriad of cellular processes, including differentiation, proliferation, and apoptosis. Its biological activity is primarily mediated through its conversion to all-trans-retinoic acid (ATRA), which acts as a ligand for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] Studying the intricate dynamics of retinol uptake, metabolism, and subsequent signaling within a cellular context requires precise and sensitive analytical methods.

All-trans-Retinol-d5 is a deuterated analog of all-trans-retinol, where five deuterium atoms replace hydrogen atoms at stable positions. This isotopic labeling provides a powerful tool for researchers. The key advantage of using all-trans-Retinol-d5 is its utility as an internal standard in mass spectrometry-based quantification. Since it is chemically identical to its unlabeled counterpart but has a distinct mass, it allows for the accurate measurement of retinol and its metabolites in complex biological matrices like cell lysates and culture media. Furthermore, it enables the tracing of exogenously supplied retinol, allowing researchers to distinguish it from endogenous cellular pools and precisely follow its metabolic fate.

Physicochemical Properties and Handling

Proper handling and storage of all-trans-Retinol-d5 are paramount to maintaining its integrity and ensuring reproducible experimental outcomes. Retinoids are notoriously sensitive to light, heat, and oxygen.

PropertySpecificationSource
Appearance Pale yellow to brown oil or sticky solid
Molecular Formula C₂₀H₂₅D₅O
Molecular Weight ~291.49 g/mol
Solubility Soluble in DMSO, ethanol, methanol, chloroform, and ethyl acetate. Practically insoluble in water.[3]
Storage Store at -20°C or -80°C under an inert atmosphere (e.g., argon), protected from light.[3]

Key Handling Precautions:

  • Light Sensitivity: All manipulations involving retinoids should be performed under subdued or yellow light to prevent photodegradation.[3] Use amber-colored vials and tubes.

  • Oxygen Sensitivity: Solutions should be prepared with solvents purged with an inert gas (e.g., nitrogen or argon). Minimize headspace in storage vials.

  • Thermal Stability: Avoid prolonged exposure to high temperatures. While gentle warming (e.g., 37°C water bath) can aid in dissolution, it should be done for the shortest time necessary.[3]

  • Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[3]

Experimental Protocols

Protocol 1: Preparation of All-trans-Retinol-d5 Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for cell culture experiments.

Materials:

  • All-trans-Retinol-d5

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Bring the vial of all-trans-Retinol-d5 and anhydrous DMSO to room temperature.

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the required amount of all-trans-Retinol-d5. For a 10 mM stock solution, this would be approximately 2.92 mg per 1 mL of DMSO.

  • Transfer the weighed compound to a sterile, amber-colored vial.

  • Add the appropriate volume of anhydrous DMSO.

  • Purge the headspace of the vial with a gentle stream of inert gas.

  • Tightly cap the vial and vortex gently until the compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can assist dissolution.[3] Ensure the final solution is clear.

  • Aliquot the stock solution into single-use, amber-colored microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light. Properly stored stock solutions in DMSO are stable for several months.[3]

Protocol 2: Treatment of Cultured Cells with All-trans-Retinol-d5

This protocol provides a general guideline for treating adherent or suspension cells. The optimal concentration and incubation time should be determined empirically for each cell line and experimental endpoint.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium appropriate for the cell line

  • All-trans-Retinol-d5 stock solution (from Protocol 1)

  • Vehicle control (DMSO)

  • Sterile pipettes and culture vessels

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the all-trans-Retinol-d5 stock solution. Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration. Mix gently by pipetting. Avoid vigorous vortexing.

    • Concentration Range: The effective concentration of retinol can vary significantly between cell types. For example, studies on human keratinocytes have used concentrations ranging from 0.3 to 10 µM.[1] For inducing differentiation in cell lines like HL-60, retinol is less potent than retinoic acid, and higher concentrations may be required.[4][5] A preliminary dose-response experiment is highly recommended.

    • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of all-trans-Retinol-d5. The final DMSO concentration should typically not exceed 0.1% to avoid solvent toxicity.[3]

  • Cell Treatment: Remove the existing medium from the cells (for adherent cells) and replace it with the medium containing all-trans-Retinol-d5 or the vehicle control. For suspension cells, add the concentrated working solution directly to the culture.

  • Incubation: Incubate the cells for the desired period. Incubation times can range from a few hours to several days, depending on the biological question. For metabolic studies, shorter time points may be appropriate, while for differentiation studies, longer incubation periods are often necessary.

  • Harvesting: After the incubation period, harvest the cells for downstream analysis. For adherent cells, wash with ice-cold PBS before scraping or trypsinizing. For suspension cells, pellet by centrifugation and wash with ice-cold PBS.

Protocol 3: Sample Preparation for LC-MS/MS Analysis of Retinoids

This protocol outlines the extraction of retinoids from cell pellets for subsequent quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Cell pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Acetonitrile (ACN) with an antioxidant (e.g., 0.1% Butylated Hydroxytoluene - BHT)

  • Hexane

  • Ethyl Acetate

  • Hydrochloric acid (HCl)

  • Internal standard solution (e.g., all-trans-Retinoic Acid-d5 if quantifying endogenous retinoic acid)

  • Centrifuge capable of refrigeration

  • Solvent evaporator (e.g., nitrogen evaporator)

Procedure:

  • Cell Lysis: Resuspend the washed cell pellet in a small volume of ice-cold PBS. The cell number should be recorded for normalization.

  • Protein Precipitation and Extraction: a. Add the internal standard solution to the cell suspension. b. Add 2 volumes of cold ACN (with BHT) to precipitate proteins. Vortex vigorously. c. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. d. Transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: a. Acidify the supernatant with a small volume of HCl. b. Add an equal volume of a hexane:ethyl acetate mixture (e.g., 1:1 v/v). c. Vortex vigorously for 1-2 minutes. d. Centrifuge to separate the phases. e. Carefully collect the upper organic phase containing the retinoids. f. Repeat the extraction of the aqueous phase with another volume of the hexane:ethyl acetate mixture to maximize recovery.

  • Drying and Reconstitution: a. Combine the organic phases and evaporate the solvent to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in a small, precise volume of the mobile phase used for LC-MS/MS analysis (e.g., methanol/acetonitrile).

  • Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.

Data Analysis and Interpretation

A key application of all-trans-Retinol-d5 is to trace the metabolic conversion to its active form, all-trans-Retinoic Acid-d5 (ATRA-d5). By using LC-MS/MS, you can simultaneously quantify the remaining all-trans-Retinol-d5 and the newly synthesized ATRA-d5. This allows for a direct measure of the rate of metabolic conversion in your specific cell model.

Self-Validating System:

  • Controls: Always include a vehicle-only control to assess the baseline levels of endogenous retinoids and to ensure the solvent has no effect on the cells.

  • Time-Course Experiment: Performing a time-course experiment (e.g., harvesting cells at 0, 2, 6, 12, and 24 hours post-treatment) can provide valuable information on the kinetics of retinol uptake and metabolism.

  • Dose-Response Curve: A dose-response experiment will help determine the optimal concentration of all-trans-Retinol-d5 for the desired biological effect and can reveal saturation of metabolic pathways.

Visualizing the Workflow and Signaling Pathway

Retinol_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis Stock Prepare 10 mM all-trans-Retinol-d5 Stock in DMSO Working Dilute Stock to Working Concentration in Culture Medium Stock->Working Freshly Prepare Treat Treat Cells with Retinol-d5 & Vehicle Working->Treat Seed Seed Cells Seed->Treat Incubate Incubate for Desired Time Treat->Incubate Harvest Harvest Cells (Pellet & Wash) Incubate->Harvest Extract Extract Retinoids (Lysis, LLE) Harvest->Extract Analyze LC-MS/MS Analysis (Quantify Retinol-d5, Metabolites-d5) Extract->Analyze Data Data Interpretation (Metabolic Rate, etc.) Analyze->Data

Caption: Experimental workflow for a cell culture experiment using all-trans-Retinol-d5.

Retinoid_Signaling Retinol_d5_ext Exogenous all-trans-Retinol-d5 Retinol_d5_int Intracellular all-trans-Retinol-d5 Retinol_d5_ext->Retinol_d5_int Uptake Cell_Membrane Cell Membrane Retinal_d5 all-trans-Retinal-d5 Retinol_d5_int->Retinal_d5 Oxidation (RDH) Retinal_d5->Retinol_d5_int Reduction ATRA_d5 all-trans-Retinoic Acid-d5 (ATRA-d5) Retinal_d5->ATRA_d5 Irreversible Oxidation (RALDH) RAR_RXR RAR/RXR Heterodimer ATRA_d5->RAR_RXR Binding Nucleus Nucleus RARE RARE (DNA) RAR_RXR->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation

Caption: Metabolic activation and signaling pathway of all-trans-Retinol-d5.

Troubleshooting

IssuePossible CauseRecommendation
Precipitate in Culture Medium Stock solution not fully dissolved; Final concentration is too high; Low solubility in the final medium.Ensure the stock solution is clear before use. Lower the final concentration. Consider using a different solvent for the stock, but always test for vehicle toxicity.[3]
High Cell Death in Controls DMSO concentration is too high.Ensure the final DMSO concentration is ≤ 0.1%. Perform a vehicle toxicity test to determine the maximum tolerated concentration for your cell line.[3]
Inconsistent Results Repeated freeze-thaw cycles of stock; Photodegradation of the compound; Instability in solution.Aliquot stock solutions. Protect all solutions from light. Prepare fresh working solutions for each experiment.[3]
Low Recovery of Retinoids Inefficient extraction.Optimize the liquid-liquid extraction protocol. Ensure complete phase separation. Use a sufficient volume of extraction solvent.
No Detection of Metabolites Cell line has low metabolic activity; Incubation time is too short; Insufficient sensitivity of the analytical method.Choose a cell line known to metabolize retinol. Increase the incubation time. Optimize the LC-MS/MS method for higher sensitivity.

References

  • Biological activity of all-trans retinol requires metabolic conversion to all-trans retinoic acid and is mediated through activation of nuclear retinoid receptors in human keratinocytes. Journal of Biological Chemistry. Available at: [Link]

  • Metabolic regulation of active retinoid concentrations in cultured human epidermal keratinocytes by exogenous fatty acids. PubMed. Available at: [Link]

  • Induction of differentiation of the human promyelocytic leukemia cell line (HL-60) by retinoic acid. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

  • Characterization of retinol metabolism in cultured human epidermal keratinocytes. PubMed. Available at: [Link]

  • Retinol and retinal metabolism. Relationship to the state of differentiation of cultured human keratinocytes. PubMed. Available at: [Link]

  • Induction of differentiation of the human promyelocytic leukemia cell line (HL-60) by retinoic acid. PNAS. Available at: [Link]

  • Analysis of Vitamin A and Retinoids in Biological Matrices. PMC. Available at: [Link]

  • Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes. PMC. Available at: [Link]

  • An Effective Model of the Retinoic Acid Induced HL-60 Differentiation Program. PMC. Available at: [Link]

  • Differentiation of HL-60 cells in serum-free hematopoietic cell media enhances the production of neutrophil extracellular traps. Spandidos Publications. Available at: [Link]

  • Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. PMC. Available at: [Link]

  • Probing Metabolism in the Intact Retina Using Stable Isotope Tracers. PMC. Available at: [Link]

  • Induction of differentiation of human promyelocytic leukemia cell line HL-60 by retinoyl glucuronide, a biologically active metabolite of vitamin A. PubMed. Available at: [Link]

  • A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method. PMC. Available at: [Link]

  • HPLC / MS N Analysis of Retinoids. Springer Nature Experiments. Available at: [Link]

  • Handbook on Vitamin A Tracer Dilution Methods to Assess Status and Evaluate Intervention Programs. GOV.UK. Available at: [Link]

  • Protocol to assess retinal metabolic flux of mice via stable isotope-resolved metabolomics. PMC. Available at: [Link]

  • Retinol inhibits the growth of all-trans-retinoic acid-sensitive and all-trans-retinoic acid-resistant colon cancer cells through a retinoic acid receptor-independent mechanism. PubMed. Available at: [Link]

  • Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. ResearchGate. Available at: [Link]

  • HPLC-MS/MS Shows That the Cellular Uptake of All-Trans-Retinoic Acid under Hypoxia Is Downregulated by the Novel Active Agent 5-Methoxyleoligin. PMC. Available at: [Link]

  • Combinational Treatment with Retinoic Acid Derivatives in Non-small Cell Lung Carcinoma In Vitro. NIH. Available at: [Link]

  • How to dissolve all trans retinoic Acid? ResearchGate. Available at: [Link]

  • Retinol isotope dilution in a super-child study design allows determination of whole body kinetics and vitamin A stores. American Society for Nutrition. Available at: [Link]

  • Troubleshooting Guide for Cell Culture Contamination. Corning. Available at: [Link]

  • Novel All Trans-Retinoic Acid Derivatives: Cytotoxicity, Inhibition of Cell Cycle Progression and Induction of Apoptosis in Human Cancer Cell Lines. MDPI. Available at: [Link]

  • Retinoic Acids in the Treatment of Most Lethal Solid Cancers. PMC. Available at: [Link]

  • Targeting the Retinoic Acid Pathway to Eradicate Cancer Stem Cells. MDPI. Available at: [Link]

  • How the Retinol Isotope Dilution Test Can Help Assess Vitamin A Status in Public Health Programmes. IAEA. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing All-trans-Retinol-d5 Recovery

Welcome to the technical support center for the analysis of all-trans-Retinol-d5. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting and quan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of all-trans-Retinol-d5. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting and quantifying this deuterated internal standard. As a Senior Application Scientist, I've compiled field-proven insights and troubleshooting strategies to help you enhance recovery rates, ensure stability, and achieve accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of my all-trans-Retinol-d5 internal standard consistently low?

A1: Low recovery of all-trans-Retinol-d5 is a frequent challenge and can stem from several factors. The primary culprits are degradation due to exposure to light, oxygen, and heat, as well as suboptimal extraction procedures.[1][2][3][4] All-trans-Retinol is notoriously unstable, and its deuterated counterpart shares this sensitivity. Additionally, incomplete protein precipitation from biological matrices or the choice of an inappropriate extraction solvent can lead to significant losses.

Q2: I'm observing high variability in my recovery rates between samples. What could be the cause?

A2: High variability often points to inconsistencies in sample handling and preparation.[5] Key factors include inconsistent exposure to light, temperature fluctuations during extraction, and variations in the efficiency of solvent mixing or phase separation. It is also crucial to ensure that the internal standard has fully equilibrated with the sample matrix before initiating the extraction process.

Q3: Can the saponification step impact the recovery of all-trans-Retinol-d5?

A3: Yes, saponification, a common step to hydrolyze retinyl esters to retinol, can be a source of degradation if not carefully controlled.[6][7] Harsh conditions, such as high temperatures or prolonged incubation times, can lead to the degradation of retinol. It's essential to use antioxidants and perform the saponification under an inert atmosphere to minimize oxidative loss.

Q4: Are there alternatives to liquid-liquid extraction for all-trans-Retinol-d5?

A4: Solid-phase extraction (SPE) is a viable and often advantageous alternative to liquid-liquid extraction (LLE).[8][9][10] SPE can offer cleaner extracts, reduce solvent consumption, and may be more amenable to automation. C18 cartridges are commonly used for the extraction of retinoids from various matrices.[11]

Troubleshooting Guide: Enhancing Recovery and Stability

This section provides a detailed breakdown of common issues encountered during the extraction of all-trans-Retinol-d5 and offers step-by-step solutions.

Issue 1: Low Recovery Due to Degradation

All-trans-Retinol and its deuterated analog are highly susceptible to degradation from light, heat, and oxidation.[2][3][4][12]

Root Causes & Solutions:

  • Photodegradation: Exposure to UV and blue light can cause isomerization and degradation of the retinol molecule.[13][14]

    • Corrective Action: Conduct all experimental procedures under dim red light or yellow light.[13][15] Use amber vials or wrap glassware in aluminum foil to protect samples from light exposure.[16]

  • Oxidation: The conjugated polyene chain of retinol is prone to oxidation, especially in the presence of atmospheric oxygen.

    • Corrective Action:

      • Degas Solvents: Before use, sparge all solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.

      • Utilize Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid to your extraction solvents and sample solutions.[2][8] A common concentration for BHT is 100 mg per 130 mL of ethanol.[8]

      • Inert Atmosphere: Perform critical steps, such as evaporation, under a gentle stream of nitrogen.[8]

  • Thermal Degradation: Elevated temperatures accelerate the degradation of retinol.[4]

    • Corrective Action: Keep samples on ice or in a cooling rack whenever possible.[8] If a heating step is necessary (e.g., for saponification), keep it as short and at as low a temperature as feasible. Evaporate solvents at low temperatures (e.g., ≤ 40°C) using a rotary evaporator or a gentle stream of nitrogen.[17][18]

  • Work Environment: Perform all steps under yellow or red light.

  • Sample Handling: Thaw frozen samples on ice.

  • Reagent Preparation: Prepare all solutions fresh and degas solvents with nitrogen for at least 15 minutes prior to use. Add an antioxidant like BHT to the extraction solvent to a final concentration of 0.1%.

  • Extraction: Keep sample tubes in an ice bath during the extraction process.

  • Evaporation: If solvent evaporation is required, use a nitrogen evaporator with the water bath set to a maximum of 40°C.

  • Storage: Store extracts at -80°C until analysis.

Issue 2: Inefficient Extraction from Biological Matrices

The choice of extraction method and solvent system is critical for achieving high recovery from complex matrices like plasma, serum, or tissue homogenates.[1][15]

Root Causes & Solutions:

  • Incomplete Protein Precipitation: Retinol in circulation is bound to retinol-binding protein (RBP). Inefficient denaturation and precipitation of proteins will result in poor extraction efficiency.[19]

    • Corrective Action: Use a robust protein precipitation agent. Acetonitrile or methanol are commonly used. For plasma or serum, a typical protocol involves adding 2-3 volumes of cold acetonitrile or methanol to one volume of the sample, vortexing vigorously, and centrifuging at high speed to pellet the precipitated proteins.

  • Suboptimal Solvent Selection for Liquid-Liquid Extraction (LLE): The polarity of the extraction solvent must be appropriate to efficiently partition the relatively nonpolar all-trans-Retinol-d5 from the aqueous matrix.

    • Corrective Action: Hexane is a widely used and effective solvent for LLE of retinol.[11][20] Other options include petroleum ether or a mixture of hexane and ethyl acetate.[16][17] Multiple extractions (e.g., 2-3 times) with fresh solvent will improve recovery.

  • Inefficient Solid-Phase Extraction (SPE): Improper conditioning of the SPE cartridge, incorrect sample loading, or use of an inappropriate elution solvent will lead to low recovery.

    • Corrective Action:

      • Cartridge Selection: C18 cartridges are a good starting point for retinol extraction.

      • Conditioning: Properly condition the cartridge according to the manufacturer's instructions, typically with methanol followed by water or an aqueous buffer.[9]

      • Sample Loading: Ensure the sample is loaded at an appropriate pH and flow rate to allow for efficient binding.

      • Washing: Use a weak solvent to wash away interfering substances without eluting the analyte.

      • Elution: Elute with a solvent strong enough to fully recover the all-trans-Retinol-d5. Hexane or ethyl acetate are often used for elution.[8][9]

Solvent/Solvent MixturePolarity IndexKey AdvantagesCommon Applications
Hexane0.1High selectivity for nonpolar compounds, readily available.Plasma, serum.[20]
Petroleum Ether~0.1Similar to hexane, good for general lipid extraction.Food matrices.[17]
Hexane:Ethyl Acetate (e.g., 90:10 v/v)~0.6Increased polarity can improve recovery from certain matrices.Tissues.
Butanol:Ethyl Acetate-Allows for extraction without an evaporation step.Serum, plasma.[21]
Issue 3: Isomerization of all-trans-Retinol-d5

The all-trans isomer is the most biologically active form, but it can isomerize to less active cis isomers, which can interfere with accurate quantification.[14][22][23]

Root Causes & Solutions:

  • Exposure to Light and Heat: As mentioned previously, light and heat are major drivers of isomerization.

    • Corrective Action: Strictly adhere to the protocols for minimizing light and heat exposure.

  • Acidic Conditions: Acidic environments can promote the isomerization of retinol.[24]

    • Corrective Action: Avoid strongly acidic conditions during extraction and sample processing. If pH adjustment is necessary, use a buffer system to maintain a neutral or slightly basic pH.

Retinol All-trans-Retinol-d5 Degradation Degradation Products Retinol->Degradation Oxidation Isomerization Cis-Isomers Retinol->Isomerization Photoisomerization, Thermal Isomerization Light Light Exposure (UV, Blue Light) Light->Retinol Oxygen Oxygen (Air) Oxygen->Retinol Heat Elevated Temperature Heat->Retinol Acid Acidic pH Acid->Retinol Catalyzes Isomerization

Caption: Factors leading to the degradation and isomerization of all-trans-Retinol-d5.

Step-by-Step Methodologies

Protocol 1: Liquid-Liquid Extraction from Human Plasma

This protocol is optimized for high recovery and stability of all-trans-Retinol-d5.

  • Preparation: In a dimly lit room, place 200 µL of human plasma into a 2 mL amber microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of all-trans-Retinol-d5.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile containing 0.1% BHT. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean amber tube.

  • Extraction: Add 1 mL of hexane, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Collection: Transfer the upper hexane layer to a new amber tube.

  • Repeat Extraction: Repeat the hexane extraction (steps 6-7) on the remaining aqueous layer and combine the hexane fractions.

  • Evaporation: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

start Start: Plasma Sample spike Spike with all-trans-Retinol-d5 start->spike precipitate Protein Precipitation (Acetonitrile + BHT) spike->precipitate centrifuge1 Centrifuge precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant extract Liquid-Liquid Extraction (Hexane) supernatant->extract centrifuge2 Centrifuge extract->centrifuge2 collect_hexane Collect Hexane Layer centrifuge2->collect_hexane repeat_extract Repeat Extraction collect_hexane->repeat_extract combine Combine Hexane Layers collect_hexane->combine repeat_extract->extract repeat_extract->combine evaporate Evaporate to Dryness (Nitrogen Stream) combine->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis (LC-MS/MS) reconstitute->end

Caption: Workflow for the liquid-liquid extraction of all-trans-Retinol-d5 from plasma.

Protocol 2: Solid-Phase Extraction from Animal Feed

This protocol is adapted for the extraction of Vitamin A from complex feed matrices, often requiring a saponification step.

  • Sample Homogenization: Weigh and homogenize the feed sample.

  • Saponification: To the homogenized sample in a flask, add ethanol, an antioxidant (e.g., sodium ascorbate), and a potassium hydroxide solution.[8] Reflux the mixture under a nitrogen atmosphere.[8] Cool the mixture rapidly in an ice bath.

  • SPE Cartridge Preparation: Condition a C18 SPE cartridge with methanol followed by water.[8]

  • Sample Loading: Load an aliquot of the cooled hydrolysate onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a methanol/water solution to remove polar impurities.

  • Elution: Elute the all-trans-Retinol-d5 with a suitable organic solvent, such as ethyl acetate.[8]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.

References

  • Solid-Phase Extraction of Vitamins A and E from Animal Feeds: A Substitute for Liquid–Liquid Extraction. (URL: )
  • Separation and quantification of fourteen chemical forms of fat soluble vitamins in food matrices using solid phase extraction coupled with liquid chrom
  • all-trans-Retinol-d5 | 1185244-58-9. Benchchem. (URL: )
  • Insights into Analytical Precision: Understanding the Factors Influencing Accurate Vitamin A Determin
  • A novel high-throughput method for supported liquid extraction of retinol and alpha-tocopherol from human serum and simultaneous quantitation by liquid chromatography tandem mass spectrometry. PubMed. (URL: )
  • Analysis of Vitamin A and Retinoids in Biological M
  • Method of Test for Vitamin A (Retinol) in Foods. (URL: )
  • [Determination of plasma retinol and alpha-tocopherol by HPLC]. PubMed. (URL: )
  • Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. PMC. (URL: )
  • Solid-Phase Extraction of Vitamins A and E from Animal Feeds: A Substitute for Liquid–Liquid Extraction. ResearchGate. (URL: [Link])

  • Stabilization of Retinol through Incorporation into Liposomes. ResearchGate. (URL: [Link])

  • Stabilization of retinol through incorpor
  • Assessing retinol stability in a hydroquinone 4%/retinol 0.3% cream in the presence of antioxidants and sunscreen under simulated-use conditions: a pilot study. PubMed. (URL: )
  • The Analysis of Retinyl Acetate and Retinyl Palmitate in Foods and Supplements Using Coupled Supercritical Fluid Extraction and. Eurofins. (URL: )
  • Sources of Error in Vitamin A Analysis. ResearchGate. (URL: [Link])

  • Determination method of vitamin A and vitamin E and corresponding on-line solid phase extraction analysis system.
  • preventing photoisomerization of 11-cis-Retinol during experiments. Benchchem. (URL: )
  • Determination of serum and plasma concentrations of retinol using high-performance liquid chrom
  • Simultaneous determination of fat-soluble vitamins and provitamins in dairy products by liquid chromatography with a narrow-bore column. (URL: )
  • Determination of retinol and retinyl esters in human plasma by high-performance liquid chromatography with automated column switching and ultraviolet detection. ResearchGate. (URL: [Link])

  • Formulating with Retinol: Stability Tips for Maximum Efficacy. Let's Make Beauty. (URL: )
  • retinol stability in anti-aging face serum post-opening period. ResearchGate. (URL: [Link])

  • Validation of HPLC method for the determination of retinol in different dietary supplements. Romanian Biotechnological Letters. (URL: [Link])

  • Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. PMC. (URL: )
  • Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid. PMC. (URL: )
  • 16.0 VITAMIN ANALYSIS 16.1 Determination of vitamin A – Using HPLC. Dairy Knowledge Portal. (URL: )
  • Isomerization of All-trans-retinoic acid to 9-cis-Retinoic acid. ResearchGate. (URL: [Link])

  • Extraction and recombination studies of the interaction of retinol with human plasma retinol-binding protein. PubMed. (URL: )

Sources

Optimization

preventing isomerization of all-trans-Retinol-d5 during analysis

Welcome to the technical support center for the analysis of all-trans-Retinol-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and freq...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of all-trans-Retinol-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your analytical results. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to overcome challenges in your experiments.

Understanding the Challenge: The Instability of all-trans-Retinol-d5

All-trans-Retinol-d5, a deuterated analog of Vitamin A, is a critical internal standard for quantifying retinoids in various biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).[1] Its structural similarity to the endogenous analyte allows for accurate correction of matrix effects and variations in sample processing. However, like its non-deuterated counterpart, all-trans-retinol-d5 is notoriously unstable. Its conjugated polyene structure makes it highly susceptible to isomerization and degradation, which can compromise the accuracy of your quantitative analysis.[2][3]

The primary culprits behind the degradation of all-trans-retinol-d5 are:

  • Light: Exposure to light, particularly UV and blue light, provides the energy to break the pi bonds in the polyene chain, leading to rapid isomerization to various cis-isomers (e.g., 13-cis-retinol).[2][4][5][6][7]

  • Heat: Elevated temperatures accelerate the rate of both isomerization and oxidative degradation.[2][8][9]

  • Oxygen: The double bonds are prone to oxidation, leading to the formation of various degradation products and a loss of the parent compound.[2][3][10]

  • Acid: Acidic conditions can catalyze the isomerization of all-trans-retinol.[11]

This guide will provide you with the necessary knowledge and tools to mitigate these factors and ensure the stability of your all-trans-retinol-d5 throughout your analytical workflow.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the handling and analysis of all-trans-retinol-d5.

Q1: I'm seeing an unexpected peak in my chromatogram that I suspect is an isomer of all-trans-retinol-d5. What could be the cause?

A1: The appearance of extra peaks is a classic sign of isomerization. The most likely cause is exposure to light, heat, or acidic conditions during sample preparation or analysis. The most common isomer formed is 13-cis-retinol.[8][12] To confirm, you would ideally need a reference standard for the suspected isomer. However, you can troubleshoot by reviewing your workflow for the following:

  • Light Exposure: Are you working under subdued or red light?[7] Are your sample vials amber-colored? Even brief exposure to ambient laboratory light can cause significant isomerization.[4][13]

  • Temperature Control: Were your samples kept on ice or at a controlled low temperature throughout the extraction process?[2][9] Was the autosampler temperature set to be low (e.g., 4°C)?[14]

  • pH of Solutions: Are any of your extraction or mobile phase solutions acidic? Retinol is most stable in a slightly acidic to neutral pH range (around 5.0 to 6.0).[2]

Q2: What is the best way to store my all-trans-retinol-d5 stock solution?

A2: For maximum stability, stock solutions of all-trans-retinol-d5 should be prepared in a deoxygenated organic solvent like ethanol or methanol and stored in amber glass vials under an inert gas (e.g., argon or nitrogen) at -80°C.[15] Avoid using dimethyl sulfoxide (DMSO) for long-term storage, as it can cause degradation.[15] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q3: Can I use antioxidants to protect my samples? Which ones are recommended?

A3: Absolutely. The use of antioxidants is a highly recommended practice. They act as free radical scavengers, protecting the retinol from oxidative degradation.[2] Common and effective antioxidants include:

  • Butylated Hydroxytoluene (BHT): Often added to extraction solvents at a concentration of 0.1%.[2][16]

  • Tocopherol (Vitamin E): A natural antioxidant that works well in synergy with others.[10]

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be beneficial in aqueous phases of your extraction.[3][10]

Q4: How many freeze-thaw cycles can my samples and stock solutions tolerate?

A4: It is best to minimize freeze-thaw cycles. For stock solutions, aliquot them into single-use volumes to avoid repeated warming and cooling. For biological samples, while some studies have shown retinol to be relatively stable for a few freeze-thaw cycles when stored at -80°C, it is a good practice to aliquot samples upon collection if multiple analyses are anticipated.[17]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery of all-trans-retinol-d5 1. Degradation during sample preparation: Exposure to light, heat, or oxygen. 2. Inefficient extraction: Incorrect solvent choice or extraction technique. 3. Adsorption to labware: Retinol can stick to certain plastics.1. Implement protective measures: Work under red light, use amber vials, keep samples on ice, and add an antioxidant (e.g., BHT) to your solvents.[2][7][16] 2. Optimize extraction: For serum/plasma, a protein precipitation followed by liquid-liquid extraction with a solvent like hexane or methyl-tert-butyl ether is effective.[14][18] Ensure vigorous vortexing for complete extraction. 3. Use appropriate labware: Use glass or polypropylene tubes.
High variability between replicate injections 1. In-autosampler instability: Degradation of the sample while waiting for injection. 2. Inconsistent light exposure: Variable exposure of samples to light during preparation.1. Control autosampler conditions: Set the autosampler temperature to 4°C or as low as your instrument allows.[14] If possible, use amber autosampler vials. 2. Standardize workflow: Ensure that all samples are handled with consistent timing and under the same lighting conditions.[7]
Peak tailing or poor peak shape in chromatogram 1. Column degradation: Retinoids can be harsh on some columns. 2. Inappropriate mobile phase: pH or solvent composition may not be optimal. 3. Sample overload: Injecting too high a concentration.1. Use a robust column: A C18 column is commonly used and generally provides good peak shape.[14][19] Consider a guard column to protect your analytical column. 2. Optimize mobile phase: A common mobile phase is a gradient of methanol and water with a small amount of a buffer like ammonium acetate or formic acid.[14] Ensure the pH is compatible with retinol stability. 3. Dilute your sample: If you suspect your sample is too concentrated, try a dilution series.

Experimental Protocols

Here are detailed protocols for the handling and analysis of all-trans-retinol-d5.

Protocol 1: Preparation of all-trans-Retinol-d5 Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution.

Materials:

  • all-trans-Retinol-d5 (as solid)

  • Anhydrous ethanol (200 proof), deoxygenated

  • Amber glass vial with a PTFE-lined cap

  • Inert gas (argon or nitrogen)

  • Gastight syringe

Procedure:

  • Allow the vial containing the solid all-trans-retinol-d5 to come to room temperature in a desiccator.

  • Weigh the required amount of all-trans-retinol-d5 in the amber vial.

  • Deoxygenate the ethanol by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the deoxygenated ethanol to the vial to achieve the desired concentration.

  • Cap the vial tightly and vortex until the solid is completely dissolved.

  • Flush the headspace of the vial with inert gas before final capping.

  • Store the stock solution at -80°C.[15]

Protocol 2: Sample Extraction from Human Serum

This protocol is for the extraction of retinoids from serum using protein precipitation followed by liquid-liquid extraction.

Materials:

  • Serum sample

  • all-trans-Retinol-d5 internal standard working solution

  • Acetonitrile with 0.1% BHT

  • Methyl-tert-butyl ether (MTBE) with 0.1% BHT

  • Deionized water

  • Methanol

  • Centrifuge capable of reaching 13,000 rpm

  • Nitrogen evaporator

Procedure:

  • In a clean glass tube, add 200 µL of serum.

  • Spike with 20 µL of the all-trans-retinol-d5 internal standard working solution and briefly vortex.

  • Add 200 µL of acetonitrile with 0.1% BHT to precipitate proteins. Vortex for 1 minute.

  • Add 1.2 mL of MTBE with 0.1% BHT. Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the layers.[14][18]

  • Carefully transfer the upper organic layer to a new glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 200 µL of a 1:3 mixture of water and methanol.[14][18]

  • Transfer the reconstituted sample to an amber autosampler vial for LC-MS/MS analysis.

Visualizations

Isomerization Pathway of all-trans-Retinol

The following diagram illustrates the light-induced isomerization of all-trans-retinol to its cis-isomers, a primary concern during analysis.

G all-trans-Retinol all-trans-Retinol 13-cis-Retinol 13-cis-Retinol all-trans-Retinol->13-cis-Retinol Light (UV), Heat, Acid 9-cis-Retinol 9-cis-Retinol all-trans-Retinol->9-cis-Retinol Light (UV) Other cis-isomers Other cis-isomers 13-cis-Retinol->Other cis-isomers Further Isomerization 9-cis-Retinol->Other cis-isomers

Caption: Key isomerization pathways for all-trans-retinol.

Recommended Analytical Workflow

This workflow diagram outlines the key steps to minimize degradation and ensure accurate quantification of all-trans-retinol-d5.

Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase Sample Collection Sample Collection Amber tubes Minimize light exposure Storage Storage -80°C Minimize freeze-thaw Sample Collection->Storage Sample Preparation Sample Preparation Red light On ice Antioxidants Storage->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Cooled autosampler (4°C) Appropriate column & mobile phase Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing Integration of all-trans-Retinol-d5 peak LC-MS/MS Analysis->Data Processing

Caption: Recommended workflow for all-trans-retinol-d5 analysis.

References

  • Formulating with Retinol: Stability Tips for Maximum Efficacy - Let's Make Beauty. (2025). Retrieved from [Link]

  • The Best Antioxidant for Facial Creams with Vitamin C and Retinol - BTSA. (n.d.). Retrieved from [Link]

  • How do you stabilize retinol in a cream formulation? - KBL Cosmetics. (2025). Retrieved from [Link]

  • Analysis of Vitamin A and Retinoids in Biological Matrices - PMC. (n.d.). Retrieved from [Link]

  • Isomerization of all-trans-Retinol to cis-Retinols in Bovine Retinal Pigment Epithelial Cells: Dependence on the Specificity of Retinoid-Binding Proteins - PMC - NIH. (n.d.). Retrieved from [Link]

  • The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision - PMC. (n.d.). Retrieved from [Link]

  • Characterization of Retinol Stabilized in Phosphatidylcholine Vesicles with and without Antioxidants | ACS Omega - ACS Publications. (2020). Retrieved from [Link]

  • Stability of all-trans-retinol in cream - Semantic Scholar. (1995). Retrieved from [Link]

  • Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC. (n.d.). Retrieved from [Link]

  • UPLC-MS/MS method for determination of retinol and α-tocopherol in serum using a simple sample pretreatment and UniSpray as ionization technique to reduce matrix effects - PubMed. (2020). Retrieved from [Link]

  • Do you need to turn off the lights after applying retinol? - Vinmec. (2025). Retrieved from [Link]

  • The Biggest Retinol Myths You Need To Stop Believing - Forbes. (2020). Retrieved from [Link]

  • Does light break down tretinoin (Retin A) cream? - Dr. Bailey Skin Care. (n.d.). Retrieved from [Link]

  • Therapeutic Uses of Retinol and Retinoid-Related Antioxidants - MDPI. (n.d.). Retrieved from [Link]

  • Photodecomposition and Phototoxicity of Natural Retinoids - PMC. (n.d.). Retrieved from [Link]

  • Methods for Evaluating Vitamin A Isomers | Journal of AOAC INTERNATIONAL. (2020). Retrieved from [Link]

  • Cis-Trans Isomerization of Retinal - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Chemistry of the Retinoid (Visual) Cycle | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]

  • Laboratory Medicine Best Practice Guideline: Vitamins A, E and the Carotenoids in Blood. (n.d.). Retrieved from [Link]

  • clinical significance and methods of analysis of vitamin a. (n.d.). Retrieved from [Link]

  • Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples - SCIEX. (n.d.). Retrieved from [Link]

  • Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC. (2021). Retrieved from [Link]

  • Stabilization of All-trans-retinol by Cyclodextrins: A Comparative Study Using HPLC and Fluorescence Spectroscopy | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Validation of HPLC method for the determination of retinol in different dietary supplements. (2025). Retrieved from [Link]

  • Quantitative Vitamin A Analysis Approaches - Encyclopedia.pub. (2024). Retrieved from [Link]

  • Isomerization of All-trans-retinoic acid to 9-cis-Retinoic acid - ResearchGate. (2025). Retrieved from [Link]

  • Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans - Journal of Food and Drug Analysis. (n.d.). Retrieved from [Link]

  • The stability of retinol, alpha-tocopherol, trans-lycopene, and trans-beta-carotene in liquid-frozen and lyophilized serum - PubMed. (1998). Retrieved from [Link]

  • All-trans Retinol-D5 - CAS - 1185244-58-9 | Axios Research. (n.d.). Retrieved from [Link]

  • Characterization of Retinol Stabilized in Phosphatidylcholine Vesicles with and without Antioxidants - PMC - NIH. (2020). Retrieved from [Link]

  • Stabilization of Retinol through Incorporation into Liposomes - ResearchGate. (n.d.). Retrieved from [Link]

  • What is the condition for long term storage of all-trans retinoid acid in solution? (2018). Retrieved from [Link]

  • Biotransformation of all-trans-retinol and all-trans-retinal to all-trans-retinoic acid in rat conceptal homogenates - PubMed. (n.d.). Retrieved from [Link]

  • Temperature-dependent degradation of retinol palmitate (initial... - ResearchGate. (n.d.). Retrieved from [Link]

  • Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Co-eluting Interferences in Retinol Analysis

Welcome to the Technical Support Center for retinol analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying retinol, with a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for retinol analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying retinol, with a specific focus on overcoming the challenge of co-eluting interferences. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Overview of Retinol Analysis and the Challenge of Co-eluting Interferences

Retinol (Vitamin A) is a fat-soluble vitamin crucial for a range of physiological processes.[1][2] Its accurate quantification in various matrices, such as plasma, serum, food, and pharmaceutical formulations, is essential for clinical diagnostics, nutritional assessment, and quality control.[3][4] High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for retinol analysis.[1][3][5] However, the complexity of biological and food matrices often leads to the presence of compounds that co-elute with retinol, causing inaccurate quantification.[4][6]

These interfering substances can have similar physicochemical properties to retinol, making their separation challenging. Common interferences include other retinoids and their isomers (e.g., retinyl esters, retinal), carotenoids, and various lipids.[6][7][8][9] This guide will provide you with the expertise and practical steps to identify, troubleshoot, and resolve these co-elution issues, ensuring the integrity and accuracy of your retinol analysis.

Troubleshooting Guide: Resolving Co-eluting Peaks

This section is structured in a question-and-answer format to directly address common problems encountered during retinol analysis.

Question 1: I'm seeing a peak that co-elutes with my retinol standard. How can I confirm if it's truly retinol or an interference?

This is a critical first step in troubleshooting. Peak confirmation is essential before making any changes to your method.

Causality: Co-elution occurs when two or more compounds have very similar retention times under the employed chromatographic conditions. This can be due to similarities in polarity, size, or interaction with the stationary phase.

Troubleshooting Workflow:
  • Spectral Analysis (UV-Vis/DAD/PDA):

    • Action: If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, compare the UV spectrum of the peak in your sample with that of a pure retinol standard.

    • Rationale: Retinol has a characteristic UV absorption maximum around 325 nm.[10] A significant mismatch in the spectral profile between your sample peak and the standard strongly suggests the presence of a co-eluting interference.

  • Fluorescence Detection:

    • Action: If available, switch to a fluorescence detector. Retinol is naturally fluorescent, with a typical excitation maximum around 330-350 nm and an emission maximum around 470-480 nm.[3][11][12]

    • Rationale: Many potential interferences, especially lipids, are not fluorescent.[3] A significant increase in the signal-to-noise ratio for the retinol peak and the disappearance of the interfering peak can confirm the identity of retinol. Fluorescence spectroscopy is a highly sensitive technique for retinol measurement and is less affected by interferences from other compounds in the sample matrix.[3]

  • Mass Spectrometry (MS) Detection:

    • Action: Couple your LC system to a mass spectrometer (LC-MS).

    • Rationale: MS provides mass-to-charge ratio (m/z) information, which is highly specific for a given molecule. For retinol, you would typically look for the protonated molecule [M+H]⁺ or a characteristic fragment ion.[13][14] This is the most definitive method for peak identification. LC-MS combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry, providing high sensitivity and selectivity.[3]

  • Spiking Experiment:

    • Action: Spike your sample with a known amount of pure retinol standard.

    • Rationale: If the peak height or area increases proportionally and the peak remains symmetrical, it provides evidence that the original peak is indeed retinol. If a shoulder peak appears or the peak shape becomes distorted, a co-eluting interference is likely present.

G start Co-eluting Peak Observed spectral Perform Spectral Analysis (UV/DAD) start->spectral match Spectral Match? spectral->match fluorescence Switch to Fluorescence Detection fluor_signal Fluorescence Signal Confirmed? fluorescence->fluor_signal ms Utilize Mass Spectrometry (LC-MS) ms_confirm Correct m/z Detected? ms->ms_confirm spiking Conduct Spiking Experiment peak_shape Symmetrical Peak Increase? spiking->peak_shape match->fluorescence No/Uncertain confirmed Peak Confirmed as Retinol match->confirmed Yes fluor_signal->ms No/Uncertain fluor_signal->confirmed Yes ms_confirm->spiking No/Uncertain ms_confirm->confirmed Yes peak_shape->confirmed Yes interference Interference Present peak_shape->interference No

Figure 1. Workflow for confirming the identity of a suspected retinol peak.
Question 2: I've confirmed a co-eluting interference. How can I improve the chromatographic separation?

Once an interference is confirmed, the next step is to modify your HPLC method to resolve the two peaks.

Causality: Chromatographic separation is governed by the differential partitioning of analytes between the mobile phase and the stationary phase. Modifying either of these can alter the retention behavior of retinol and the interference.

Troubleshooting Workflow:
  • Mobile Phase Optimization:

    • Action: Systematically vary the mobile phase composition. For reversed-phase HPLC, this often involves adjusting the ratio of the organic solvent (e.g., methanol, acetonitrile) to the aqueous phase.

    • Rationale: Small changes in solvent strength can significantly impact the retention times of compounds with different polarities. A shallower gradient or an isocratic elution with a weaker mobile phase can increase retention and potentially improve resolution.

  • Stationary Phase Modification:

    • Action: Consider using a different HPLC column. If you are using a standard C18 column, switching to a column with a different stationary phase chemistry (e.g., C30, phenyl-hexyl, or cyano) can be effective.

    • Rationale: Different stationary phases offer alternative selectivities based on different interaction mechanisms (e.g., pi-pi interactions with a phenyl-hexyl column). A C30 column is often recommended for retinoid analysis as it provides excellent shape selectivity for separating structurally similar isomers.[13][14]

  • Temperature Adjustment:

    • Action: Modify the column temperature.

    • Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature generally decreases retention times and can sometimes improve peak shape and resolution. Conversely, decreasing the temperature can increase retention and may enhance separation for some compounds.

  • Flow Rate Adjustment:

    • Action: Decrease the flow rate of the mobile phase.

    • Rationale: A lower flow rate can lead to more efficient separation (higher plate count), although it will increase the analysis time. This is a simple parameter to adjust and can sometimes provide the necessary resolution.

G start Interference Confirmed mobile_phase Optimize Mobile Phase start->mobile_phase resolution Resolution Achieved? mobile_phase->resolution stationary_phase Change Stationary Phase (Column) stationary_phase->resolution temperature Adjust Column Temperature temperature->resolution flow_rate Modify Flow Rate flow_rate->resolution resolution->stationary_phase No resolution->temperature No resolution->flow_rate No resolved Peaks Resolved resolution->resolved Yes

Figure 2. Decision tree for improving chromatographic separation of retinol from interferences.
Question 3: My sample matrix is very complex (e.g., food, whole blood), and chromatographic optimization isn't enough. What sample preparation techniques can I use to remove interferences?

For complex matrices, a robust sample preparation protocol is crucial for removing interferences before they reach the analytical column.

Causality: The goal of sample preparation is to selectively isolate the analyte of interest (retinol) from the bulk of the sample matrix, thereby reducing the number of potential interfering compounds.

Effective Sample Preparation Techniques:
  • Saponification:

    • Protocol: This involves heating the sample with a strong base (e.g., potassium hydroxide in ethanol) to hydrolyze retinyl esters to retinol and to break down interfering lipids into water-soluble soaps.[2][8][15]

    • Rationale: Saponification is a classic and effective technique for removing lipids, which are a major source of interference in many biological samples.[8] However, it's important to optimize the reaction conditions (temperature and time) to avoid degradation of retinol.[15][16] The use of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) is recommended to protect retinol from oxidation during this process.[17]

  • Liquid-Liquid Extraction (LLE):

    • Protocol: After saponification (if performed), retinol is extracted from the aqueous sample into an immiscible organic solvent, such as hexane or petroleum ether.[17][18]

    • Rationale: LLE separates compounds based on their differential solubility in two immiscible liquid phases. Retinol, being nonpolar, will partition into the organic phase, while polar interferences will remain in the aqueous phase.

  • Solid-Phase Extraction (SPE):

    • Protocol: The sample extract is passed through a cartridge containing a solid sorbent. The sorbent retains either the analyte or the interferences, allowing for their separation. For retinol, a C18 or aminopropyl silica-based sorbent can be effective.[5][19][20]

    • Rationale: SPE is a powerful and often automatable technique for sample cleanup and concentration.[21][22] It offers a more selective cleanup than LLE and can significantly reduce matrix effects.[19][20]

Technique Principle Advantages Considerations
Saponification Hydrolysis of esters and lipidsEffective for lipid removal, converts all retinyl esters to retinol for total vitamin A measurement.Potential for retinol degradation at high temperatures; optimization of time and temperature is crucial.[8][15]
Liquid-Liquid Extraction (LLE) Differential solubilitySimple, inexpensive.Can be labor-intensive, may not be selective enough for very complex matrices.
Solid-Phase Extraction (SPE) Differential affinity for a solid sorbentHigh selectivity, can be automated, good for trace analysis.[19][21]Requires method development to select the appropriate sorbent and elution solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences for retinol in different matrices?

  • Plasma/Serum: The most common interferences are retinyl esters (especially retinyl palmitate), which are the storage form of vitamin A.[23] Other lipids and fat-soluble vitamins can also co-elute.

  • Food Matrices: Carotenoids (e.g., beta-carotene, lutein) are frequent interferences, particularly in fruits, vegetables, and fortified foods.[6] Tocopherols (Vitamin E) can also pose a challenge.

  • Pharmaceutical Formulations: Degradation products of retinol or other active pharmaceutical ingredients and excipients in the formulation can co-elute.

Q2: What are the advantages of UPLC over HPLC for retinol analysis?

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns (<2 µm) and higher pressures than conventional HPLC. This results in:

  • Improved Resolution: UPLC can provide sharper and narrower peaks, leading to better separation of closely eluting compounds.

  • Faster Analysis Times: The higher efficiency of UPLC allows for shorter run times without sacrificing resolution.[24]

  • Increased Sensitivity: The sharper peaks lead to a higher signal-to-noise ratio, improving detection limits.

Q3: When should I consider using an internal standard?

An internal standard (IS) is highly recommended for all quantitative retinol analyses, especially when dealing with complex sample preparation procedures.[3]

  • Why? An IS is a compound with similar chemical properties to the analyte that is added to the sample at a known concentration before sample preparation. It helps to correct for variations in extraction recovery, injection volume, and instrument response.

  • Common Internal Standards for Retinol: Retinyl acetate is a commonly used internal standard.[8][13] Deuterated forms of retinol (e.g., retinol-d8) are ideal for LC-MS analysis.[10]

Q4: How can I prevent the degradation of retinol during sample preparation and analysis?

Retinol is sensitive to light, heat, and oxidation.[3][4][6] To ensure accurate results, the following precautions should be taken:

  • Work in subdued light: Use amber glassware and minimize exposure of samples and standards to direct light.[17]

  • Use antioxidants: Add an antioxidant such as BHT or ascorbic acid to your samples and standards.[17]

  • Avoid high temperatures: If heating is necessary (e.g., for saponification), do so for the minimum time required and under an inert atmosphere (e.g., nitrogen) if possible.[4]

  • Proper Storage: Store samples and standards at low temperatures (-20°C or -80°C) and protected from light.[10][25]

By understanding the principles behind these troubleshooting steps and implementing them systematically, you can effectively overcome the challenges of co-eluting interferences and achieve accurate and reliable results in your retinol analysis.

References
  • Analytical methods for determining retinol in skincare formulations. (2025). Journal of Phytonanotechnology and Pharmaceutical Sciences (JPPS).
  • A direct microassay for serum retinol (vitamin A alcohol) by using size-exclusion high-pressure liquid chromatography with fluorescence detection. (1988). Analytical Biochemistry.
  • Dueker, S. R., Lunetta, J. M., Jones, A. D., & Clifford, A. J. (1993). Solid-phase extraction protocol for isolating retinol-d4 and retinol from plasma for parallel processing for epidemiological studies. Clinical Chemistry.
  • McCormack, A. J., & Jones, A. D. (1997). Development of a method for quantitation of retinol and retinyl palmitate in human serum using high-performance liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry. Journal of the American Society for Mass Spectrometry.
  • McCormack, A. J., & Jones, A. D. (1997). High-performance liquid chromatography-electrospray mass spectrometry of retinoids. Analytical Chemistry.
  • Bridges, C. D. (1976). Determination of vitamin A and vitamin A acetate by high-performance liquid chromatography with fluorescence detection.
  • Dueker, S. R., Lunetta, J. M., Jones, A. D., & Clifford, A. J. (1993). Solid-Phase Extraction Protocol for Isolating Retinol-d4 and Retinol from Plasma for Parallel Processing for Epidemiological Studies. Clinical Chemistry.
  • Doyle, R. M., & Kline, J. (2017). LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research. Thermo Fisher Scientific.
  • Miyagi, M., et al. (2001). Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation.
  • Dueker, S. R., et al. (1993). Solid-phase extraction protocol for isolating retinol-d4 and retinol from plasma for parallel processing for epidemiological studies. Semantic Scholar.
  • Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2008). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Analytical Biochemistry.
  • Doyle, R. M., & Kline, J. (2017). LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Use. Thermo Fisher Scientific.
  • Palacios, A., & Amengual, J. (2018). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Methods in Molecular Biology.
  • Alqahtani, N. S. (2023).
  • Thiex, N., Smallidge, R., & Beine, R. (1996). Sources of Error in Vitamin A Analysis.
  • Torre, M., et al. (2008). Improvement in Retinol Analysis by Fluorescence and Solid Phase Extraction (SPE) in Micellar Medium. Journal of Fluorescence.
  • Wyss, R., & Bucheli, F. (2003). Automated solid-phase extraction and liquid chromatographic method for retinoid determination in biological samples.
  • Moon, D. S., et al. (1985). Analysis and stability of retinol in plasma. Cancer Research.
  • Method of Test for Vitamin A (Retinol) in Foods. (2024).
  • Noble, R. M. (1973). Fluorometric determination of vitamin A in stockfood concentrates and premixes. Queensland Journal of Agricultural and Animal Sciences.
  • Thiex, N., Smallidge, R., & Beine, R. (1996). AGRICULTURAL MATERIALS - Sources of Error in Vitamin A Analysis. AAFCO.
  • Torre, M., et al. (2008). Improvement in retinol analysis by fluorescence and solid phase extraction (SPE) in micellar medium. Journal of Fluorescence.
  • The Analysis of Retinyl Acetate and Retinyl Palmitate in Foods and Supplements Using Coupled Supercritical Fluid Extraction and Chromatography with Tandem Mass Spectrometry Detection. (n.d.). Eurofins.
  • Miyagi, M., et al. (2001). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC.
  • Napoli, J. L. (1986). Quantification of physiological levels of retinoic acid. In Retinoids (pp. 43-59). Academic Press.
  • McCormack, A. J., & Jones, A. D. (1997). Development of a method for quantitation of retinol and retinyl palmitate in human serum using high-performance liquid chromatography atmospheric pressure chemical ionization mass spectrometry. Wageningen University & Research.
  • Rochette, M., et al. (2021). Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish. International Journal for Vitamin and Nutrition Research.
  • Thiex, N., Smallidge, R., & Beine, R. (1996). Sources of Error in Vitamin A Analysis.
  • Zhong, M., et al. (2020). Analysis of Vitamin A and Retinoids in Biological Matrices. Current Protocols in Toxicology.
  • UV absorption chromatogram from analysis of retinol and atocopherol in patient serum using the particulate column. The concentrations of retinol and a-tocopherol were 1.13 and 13.33 μmol. (n.d.).
  • Rochette, M., et al. (2021). Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish. PubMed.
  • Laboratory Medicine Best Practice Guideline: Vitamins A, E and the Carotenoids in Blood. (n.d.).
  • Barua, A. B., & Olson, J. A. (1998). Analysis of retinoids and carotenoids: problems resolved and unsolved. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.
  • An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters. (2015).
  • Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs from different species by HPLC. (2006).
  • Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC. (2006).
  • A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method. (2018). Journal of Pharmaceutical and Biomedical Analysis.
  • UPLC-MS/MS method for determination of retinol and α-tocopherol in serum using a simple sample pretreatment and UniSpray as ionization technique to reduce m
  • Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. (2023). Molecules.
  • Retinol analysis in dried blood spots by HPLC. (2000).

Sources

Optimization

Technical Support Center: Retinol Extraction &amp; Stability

Ticket System: Active | Topic: Solvent Impact on Retinol (Vitamin A) Stability Agent: Senior Application Scientist Status: Operational Core Knowledge: Solvent Compatibility Matrix User Query: "Which solvent should I use?...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Active | Topic: Solvent Impact on Retinol (Vitamin A) Stability
Agent: Senior Application Scientist
Status: Operational

Core Knowledge: Solvent Compatibility Matrix

User Query: "Which solvent should I use? I'm seeing conflicting data on Hexane vs. Ethanol."

Scientist Response: The choice of solvent is a trade-off between extraction efficiency (getting the molecule out of the matrix) and analyte stability (keeping the molecule intact). Retinol is a lipophilic polyene susceptible to oxidation, isomerization, and dehydration.

SolventPolarityExtraction Efficiency (Bio-Matrix)Stability ProfileBest Use Case
n-Hexane Non-polarLow (unless sample is dehydrated)High . Minimal isomerization.Final extraction step after saponification; storage.
Ethanol / Methanol Polar ProticHigh . Denatures proteins, breaking retinol-RBP complexes.Moderate . Risk of dehydration to anhydroretinol in acidic conditions.Initial protein precipitation; tissue homogenization.
Ethyl Acetate Polar AproticHigh . Good penetration.Moderate/Low . Prone to peroxide formation which rapidly oxidizes retinol.Extraction from semi-solids (creams) where hexane fails.
Chloroform / DCM Non-polar (Chlorinated)High .Critical Failure . Promotes rapid isomerization (trans

cis) and oxidation.
Avoid for quantitative retinol analysis.[1]

Visualizing the Workflow

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the correct extraction solvent based on sample matrix and water content.

SolventSelection Start Start: Identify Sample Matrix Liquid Liquid/Serum/Plasma Start->Liquid Solid Tissue/Food/Cream Start->Solid Step1_Liq Step 1: Denature Proteins (Ethanol + BHT) Liquid->Step1_Liq Direct Extraction Fat High Fat/Oil Content? Solid->Fat Protein High Protein Content? Protein->Step1_Liq Yes Extract_EA Extraction: Ethyl Acetate (If Hexane fails) Protein->Extract_EA No (Simple Matrix) Fat->Protein No Step1_Sap Step 1: Saponification (KOH/Ethanol + N2) Fat->Step1_Sap Yes (Release Esters) Extract_Hex Extraction: n-Hexane (Repeat 2x) Step1_Liq->Extract_Hex Step1_Sap->Extract_Hex Dry Dry under N2 gas (No Heat > 40°C) Extract_Hex->Dry Extract_EA->Dry Recon Reconstitute in Mobile Phase Dry->Recon

Standard Operating Procedure (SOP): The "Gold Standard" Protocol

Objective: Extract retinol from biological tissue/serum with <5% degradation.

Critical Reagents:

  • BHT (Butylated hydroxytoluene): 0.1% (w/v) in all solvents. Mechanism: Scavenges free radicals formed by dissolved oxygen.

  • Gold Fluorescent Lights: Mechanism: Filters out UV/Blue wavelengths (<500nm) that trigger

    
    -bond rotation (isomerization).
    

Step-by-Step Protocol:

  • Sample Preparation:

    • Work strictly under gold light.

    • Aliquot 200

      
      L serum or 100 mg tissue homogenate.
      
  • Protein Precipitation / Denaturation:

    • Add 200

      
      L Ethanol (containing 0.1% BHT) .
      
    • Why: Ethanol disrupts the tertiary structure of Retinol Binding Protein (RBP), releasing retinol.

    • Vortex for 10 seconds.

  • Liquid-Liquid Extraction:

    • Add 1000

      
      L n-Hexane (containing 0.025% BHT) .
      
    • Why: Retinol partitions into the non-polar phase. Hexane does not extract water, leaving polar interferences behind.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes at 4°C.

  • Phase Separation:

    • Carefully transfer the upper organic layer (Hexane) to an amber glass vial.

    • Repeat: Perform a second extraction on the lower phase to maximize yield.

  • Evaporation:

    • Evaporate hexane under a gentle stream of Nitrogen at ambient temperature.

    • Warning: Do not use air. Do not heat above 40°C.

  • Reconstitution:

    • Dissolve residue immediately in 100

      
      L of mobile phase (e.g., Methanol/Acetonitrile). Inject immediately.
      

Troubleshooting Guide (The "Fix")

Ticket #001: "My HPLC chromatogram shows 'ghost' peaks near the main retinol peak."
  • Diagnosis: Isomerization.

  • Root Cause: Exposure to white light or use of chlorinated solvents (Chloroform/DCM).

  • Mechanism: Retinol exists naturally as all-trans-retinol. High energy photons or radical attacks from chlorinated solvents lower the activation energy for rotation around the C13-C14 double bond, creating 13-cis-retinol (and 9-cis).

  • Solution:

    • Switch to n-Hexane.

    • Verify lab lighting is Gold/Yellow (cutoff <500nm).

    • Check if solvents are acidic; acid catalyzes dehydration to anhydroretinol.

Ticket #002: "Recovery is consistently low (<60%)."
  • Diagnosis: Oxidative Degradation or Protein Binding.

  • Root Cause: Lack of antioxidants or incomplete denaturation of RBP.

  • Solution:

    • Fresh BHT: Ensure BHT is added to both the ethanol (denaturing agent) and hexane (extraction solvent).

    • Saponification Check: If extracting from liver or fatty food, retinol may be trapped as retinyl esters. You must saponify (KOH/Ethanol, 60°C, 30 min) to hydrolyze esters into free retinol.

    • Nitrogen Purge: If drying takes >10 mins, oxidation occurs. Increase N2 flow or reduce volume.

Ticket #003: "I see a broad, noisy baseline."
  • Diagnosis: Lipid Co-extraction.

  • Root Cause: Using a solvent that is too polar (e.g., Ethyl Acetate or pure Methanol) for the extraction step.

  • Solution:

    • Switch to the Ethanol/Hexane system. Ethanol holds the lipids/proteins in the aqueous phase; Hexane selectively pulls the retinoids.

    • Use a C18 Solid Phase Extraction (SPE) cleanup if the sample is high-fat (e.g., liver).

Advanced Mechanism: Degradation Pathways

Figure 2: Retinol Instability Mechanisms

Caption: Chemical pathways leading to retinol loss during extraction.

Degradation Retinol All-trans Retinol (Active) Iso 13-cis / 9-cis Retinol (Isomers) Retinol->Iso Isomerization OxProd Retinal / Retinoic Acid (Oxidation Products) Retinol->OxProd Oxidation Anhydro Anhydroretinol (Dehydration) Retinol->Anhydro Dehydration Light White Light / UV (Chlorinated Solvents) Light->Iso Oxygen Oxygen / Peroxides (No BHT) Oxygen->OxProd Acid Acidic pH (Trace HCl) Acid->Anhydro

References

  • Barua, A. B., & Furr, H. C. (1998). Properties of Retinoids: Structure, Handling, and Preparation. Molecular Biotechnology.

  • AOAC International. (2002). Official Method 2001.13: Vitamin A (Retinol) in Foods. Journal of AOAC International.

  • Landers, G. M., & Olson, J. A. (1986). Absence of Isomerization of Retinyl Palmitate, Retinol, and Retinal in Chlorinated and Nonchlorinated Solvents Under Gold Light. Journal of AOAC International.

  • Gundersen, T. E., & Blomhoff, R. (2001). Qualitative and quantitative liquid chromatographic determination of natural retinoids in biological samples. Journal of Chromatography A.

  • BenchChem. (2024). Retinoid Extraction Protocols and Stability Data.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Internal Standards in Retinoid Analysis: Comparing All-trans-Retinol-d5 and Alternatives

In the landscape of drug development, clinical research, and nutritional science, the precise quantification of retinoids like all-trans-retinol (Vitamin A) is paramount. These compounds are pivotal in numerous physiolog...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development, clinical research, and nutritional science, the precise quantification of retinoids like all-trans-retinol (Vitamin A) is paramount. These compounds are pivotal in numerous physiological processes, including vision, immune function, and cellular differentiation.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analytical challenge, offering unparalleled sensitivity and specificity.[1][3][4] However, the accuracy of LC-MS/MS quantification is critically dependent on the effective use of an internal standard (IS). An IS is a compound of known concentration added to every sample, standard, and quality control, which allows for the correction of variability throughout the analytical process.[5][6]

This guide provides an in-depth comparison of all-trans-Retinol-d5, a deuterated internal standard, with other common internal standards used in retinoid analysis. We will delve into the theoretical underpinnings of why an ideal internal standard is crucial, compare the practical performance of available options, and provide actionable experimental protocols for your laboratory.

The Gold Standard: Why a Stable Isotope-Labeled Internal Standard Reigns Supreme

In the world of quantitative mass spectrometry, the most reliable internal standard is a stable isotope-labeled (SIL) version of the analyte you intend to measure.[6][7] All-trans-Retinol-d5 falls into this category. The fundamental principle is that a SIL-IS is chemically identical to the analyte, with the only difference being a heavier isotopic composition (e.g., deuterium, ¹³C).[8] This near-identical nature means it will behave in a virtually indistinguishable way during sample preparation and analysis.

Key advantages of using a SIL-IS like all-trans-Retinol-d5:

  • Co-elution with the Analyte: The SIL-IS and the native analyte will have the same retention time in the liquid chromatography system. This is crucial because it means both compounds are subjected to the exact same matrix effects at the same time.[4]

  • Correction for Matrix Effects: Biological samples are complex matrices that can contain substances that interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing the signal.[9][10] Since a SIL-IS co-elutes and has the same ionization properties as the analyte, it experiences the same matrix effects, allowing for accurate correction.[4][6][11]

  • Compensation for Extraction and Handling Variability: Any loss of analyte during sample extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the SIL-IS.[6][8]

Head-to-Head Comparison: All-trans-Retinol-d5 vs. Other Internal Standards

While all-trans-Retinol-d5 is an excellent choice, other internal standards are also used in retinoid analysis. Let's compare them based on key performance characteristics.

FeatureAll-trans-Retinol-d5 (Deuterated SIL-IS)Retinyl Acetate (Structural Analog IS)Other Retinoids (e.g., Retinal) (Structural Analog IS)
Co-elution Excellent: Co-elutes with all-trans-retinol.Poor: Different chemical structure leads to different retention times.Fair to Poor: Similar but distinct structures result in different retention times.[12]
Matrix Effect Correction Excellent: Experiences the same ion suppression/enhancement as the analyte.[4][6]Poor: Does not co-elute, so it cannot accurately correct for matrix effects at the analyte's retention time.Poor: Fails to accurately model the matrix effects experienced by all-trans-retinol due to chromatographic separation.
Extraction Recovery Correction Excellent: Chemically identical, so it tracks the analyte's recovery accurately.Good: Similar lipophilicity can lead to comparable extraction efficiencies.Good: Similar chemical properties can result in similar extraction behavior.
Commercial Availability Readily available from various chemical suppliers.Widely available and generally less expensive.[13]Availability can vary depending on the specific retinoid.
Risk of Interference Low risk, but the potential for isotopic contribution from the native analyte should be checked.Low risk of direct interference, but potential for biological conversion.Potential for endogenous presence in the sample, which would lead to inaccurate quantification.
Overall Recommendation Highly Recommended: The "gold standard" for accurate and precise quantification of all-trans-retinol.Use with Caution: May be acceptable for less stringent applications or when a SIL-IS is not available, but validation is critical.Not Recommended for Retinol: Better suited as an IS for its own class of retinoids (e.g., retinal for retinal analysis).

Experimental Workflow: Quantification of All-trans-Retinol in Human Plasma

This section provides a detailed protocol for the extraction and analysis of all-trans-retinol from human plasma using all-trans-Retinol-d5 as the internal standard. This protocol is a self-validating system, incorporating steps to assess key analytical parameters as recommended by regulatory bodies like the FDA.[14][15][16]

Diagram of the Experimental Workflowdot

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 200 µL Plasma Sample add_is Add 20 µL all-trans-Retinol-d5 (IS) sample->add_is Spike with IS vortex1 Vortex Briefly add_is->vortex1 ppt Add 400 µL Acetonitrile (Protein Precipitation) vortex1->ppt vortex2 Vortex 1 min ppt->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 10 µL onto LC-MS/MS System supernatant->injection Prepared Sample separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio quantification Quantify against Calibration Curve ratio->quantification

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Retinol Quantification Methods

For Distribution To: Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Rigorous Retinol Quantification Retinol (Vitamin A) and its derivatives are crucial micronutrients that pl...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Retinol Quantification

Retinol (Vitamin A) and its derivatives are crucial micronutrients that play a vital role in numerous physiological processes, including vision, immune function, and cellular differentiation.[1] In both clinical research and pharmaceutical development, the accurate quantification of retinol in various biological matrices is paramount for assessing nutritional status, determining pharmacokinetic profiles of retinoid-based therapeutics, and ensuring the quality and efficacy of fortified food products and supplements.[2][3]

Given the inherent instability of retinoids—they are susceptible to oxidation and isomerization when exposed to light, heat, and air—the choice of analytical methodology is a critical decision that directly impacts data integrity.[4][5] This guide provides an in-depth comparison of the most prevalent methods for retinol quantification, with a strong emphasis on the principles and practical execution of cross-validation to ensure data accuracy and comparability across different analytical platforms. The methodologies discussed are grounded in the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8]

Pillar 1: Understanding the Analytical Arsenal for Retinol Quantification

A variety of analytical techniques are available for the determination of retinol, each with its own set of advantages and limitations.[2] The selection of an appropriate method is contingent upon factors such as the required sensitivity, the complexity of the sample matrix, and the desired throughput.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely adopted and robust method for retinol quantification.[1][2] The principle lies in the separation of retinol from other sample components on a stationary phase, followed by detection based on its characteristic UV absorbance, typically around 325 nm.[9][10][11]

  • Causality in Experimental Choices: The choice of a reversed-phase C18 column is standard for separating lipophilic molecules like retinol.[11] The mobile phase, often a mixture of methanol and water, is optimized to achieve a balance between resolution and analysis time.[12] The addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent is a critical step to prevent the degradation of retinol during sample preparation.[12]

  • Strengths:

    • Cost-effective and widely available instrumentation.

    • Good reproducibility and accuracy for relatively high concentration samples.[13]

    • Capable of separating different isomers of retinol with appropriate method development.[14]

  • Limitations:

    • Lower sensitivity compared to mass spectrometry-based methods.[14]

    • Potential for interference from other compounds that absorb at a similar wavelength, which can be a challenge in complex matrices.[3][15]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[2][16] This technique couples the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.

  • Causality in Experimental Choices: The use of electrospray ionization (ESI) in positive mode is common for the analysis of retinoids. The selection of specific precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) mode provides a high degree of specificity, minimizing the impact of matrix effects.[16][17] The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for variations in extraction efficiency and matrix effects.[18]

  • Strengths:

    • High sensitivity, allowing for the quantification of low endogenous levels of retinoids.[2][18]

    • High selectivity, which minimizes interference from other matrix components.[2][18]

    • Ability to quantify multiple retinoids in a single run.[16]

  • Limitations:

    • Higher cost of instrumentation and maintenance.

    • Requires specialized expertise for method development and troubleshooting.[2]

    • Susceptible to matrix effects, which can impact ionization efficiency.[4]

Spectrophotometric and Immunoassay Methods

While less common in a regulatory research environment, spectrophotometric and immunoassay methods are also available for retinol determination.

  • Spectrophotometry: This method relies on the direct measurement of UV absorbance of a sample extract.[10][19] It is a simple and cost-effective technique but suffers from a lack of specificity, making it prone to interference from other compounds in the sample.[3][15] The Carr-Price reaction, a colorimetric assay, is another spectrophotometric approach, but it also has limitations in terms of specificity.[15]

  • Immunoassays: These methods utilize antibodies specific to retinol. While potentially offering high throughput, immunoassays can be limited by cross-reactivity with other retinoids and are generally less precise than chromatographic methods.[20]

Pillar 2: The Principle of Cross-Validation: Ensuring Methodological Concordance

Cross-validation is a critical component of bioanalytical method validation, particularly when data from different analytical methods or laboratories will be compared.[21][22] The primary objective is to demonstrate that two distinct analytical methods yield comparable quantitative results for the same set of samples. This is essential in scenarios such as transitioning from an older to a newer analytical technology or comparing data across different clinical sites.

The European Medicines Agency (EMA) and the FDA provide guidelines on when cross-validation is necessary.[6][22] This typically includes changes in the analytical method, instrumentation, or the laboratory performing the analysis.

dot

CrossValidationWorkflow Figure 1: Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Plan Define Acceptance Criteria Select Select Representative Samples Plan->Select Analyze1 Analyze Samples with Method 1 (e.g., HPLC-UV) Select->Analyze1 Analyze2 Analyze Samples with Method 2 (e.g., LC-MS/MS) Select->Analyze2 Compare Compare Results Statistically Analyze1->Compare Analyze2->Compare Report Document Findings Compare->Report

Caption: A streamlined workflow for the cross-validation of analytical methods.

Pillar 3: Experimental Protocols for Rigorous Cross-Validation

The following protocols provide a detailed, step-by-step methodology for the quantification of retinol using HPLC-UV and LC-MS/MS, followed by a protocol for their cross-validation.

Protocol 1: Retinol Quantification by HPLC-UV

1. Sample Preparation and Extraction:

  • All procedures must be performed under yellow or red light to prevent photodegradation of retinol.[23]
  • To a 100 µL serum sample in a glass tube, add 25 µL of an internal standard (e.g., retinyl acetate).[24]
  • Add 100 µL of ethanol to precipitate proteins and vortex briefly.
  • Add 4 mL of hexane and vortex vigorously for 30 seconds, repeating twice.[24]
  • Centrifuge at 3,000 rpm for 5 minutes to separate the layers.[24]
  • Carefully transfer the upper hexane layer to a clean tube.
  • Evaporate the hexane to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 95:5 v/v).[12]
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection: UV detector set at 325 nm.[11]
  • Quantification: Calculate the concentration of retinol based on the peak area ratio of retinol to the internal standard, using a calibration curve prepared with certified reference standards.
Protocol 2: Retinol Quantification by LC-MS/MS

1. Sample Preparation and Extraction:

  • Follow the same light-protection and initial extraction steps as in Protocol 1.
  • The use of a stable isotope-labeled internal standard (e.g., retinol-d4) is highly recommended.

2. LC-MS/MS Analysis:

  • LC System: A UHPLC system is preferred for better resolution and shorter run times.
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
  • SRM Transitions: Monitor specific precursor-to-product ion transitions for retinol and the internal standard.
  • Quantification: Calculate the concentration based on the peak area ratio of the analyte to the internal standard using a calibration curve.
Protocol 3: Cross-Validation of HPLC-UV and LC-MS/MS Methods

1. Sample Selection:

  • Select a minimum of 20 representative study samples that span the quantifiable range of both methods.

2. Analysis:

  • Analyze each sample in duplicate using both the validated HPLC-UV method and the validated LC-MS/MS method.

3. Data Evaluation:

  • For each sample, calculate the mean concentration obtained from each method.
  • Calculate the percentage difference between the mean concentrations from the two methods for each sample.
  • The acceptance criterion is typically that the percentage difference for at least two-thirds of the samples should be within ±20% of the mean of the two values.

dot

DataComparison Figure 2: Data Comparison Logic Data1 HPLC-UV Results Compare Calculate % Difference Data1->Compare Data2 LC-MS/MS Results Data2->Compare Accept Difference <= 20%? Compare->Accept Pass Method Concordance Accept->Pass Yes Fail Investigate Discrepancy Accept->Fail No

Caption: Logical flow for comparing results during cross-validation.

Data Presentation: A Comparative Overview

The performance characteristics of each method should be rigorously evaluated and presented for clear comparison.

ParameterHPLC-UVLC-MS/MSSpectrophotometryImmunoassay
Principle Chromatographic separation, UV absorbanceChromatographic separation, mass-to-charge ratioUV absorbanceAntibody-antigen binding
Sensitivity Moderate (pmol range)[14]High (sub-pmol to fmol range)[16][18]Low[15]Variable
Specificity Good, but susceptible to co-eluting interferences[3]Excellent, based on mass transitions[2]Poor, high potential for interference[15]Variable, potential for cross-reactivity
Throughput ModerateHigh with UHPLCHighHigh
Cost Low to moderateHighLowModerate
Expertise ModerateHighLowModerate
Regulatory Acceptance Widely acceptedGold standard for bioanalysisLimitedLimited for quantitative claims

Note: The use of Standard Reference Materials (SRMs) from institutions like the National Institute of Standards and Technology (NIST) is highly recommended for method validation and ensuring accuracy.[25][26][27]

Conclusion: A Commitment to Analytical Excellence

The accurate quantification of retinol is a non-negotiable aspect of high-quality research and development. While both HPLC-UV and LC-MS/MS are powerful techniques, their application must be guided by a thorough understanding of their respective strengths and weaknesses. Cross-validation serves as the ultimate arbiter of data comparability, providing the necessary confidence to make informed decisions based on analytical results. By adhering to the principles of scientific integrity, employing robust, self-validating protocols, and grounding our work in the authoritative guidelines set forth by regulatory bodies, we can ensure the reliability and impact of our scientific endeavors. The continuous lifecycle management of analytical procedures, as emphasized in recent guidelines, further reinforces the need for ongoing performance monitoring and validation.[28]

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • BioPharm International. (2023). FDA Issues Guidance on Analytics and Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Journal for ReAttach Therapy and Developmental Diversities. (2024). Vitamin A And E Quantification Using Spectrophotometric Methods. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Saima Jadoon, et al. Spectrophotometric method for the determination of Vitamin A and E using Ferrozine-Fe(II) complex. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • Mettler Toledo. Determination of Vitamin A using UV/Vis Spectroscopy. [Link]

  • National Institutes of Health. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. [Link]

  • Baqai Journal of Health Sciences. clinical significance and methods of analysis of vitamin a. [Link]

  • Journal of Phytonanotechnology and Pharmaceutical Sciences. (2025). Analytical methods for determining retinol in skincare formulations: A comprehensive review. [Link]

  • National Institute of Standards and Technology. SRM 968e - Certificate of Analysis. [Link]

  • Japanese Pharmacopoeia. General Tests / Vitamin A Assay. [Link]

  • National Institute of Standards and Technology. Value Assignment of Retinol, Retinyl Palmitate, Tocopherol, and Carotenoid Concentrations in Standard Reference Material 2383. [Link]

  • National Institutes of Health. Analysis of Vitamin A and Retinoids in Biological Matrices. [Link]

  • PubMed. Value assignment of retinol, retinyl palmitate, tocopherol, and carotenoid concentrations in Standard Reference Material 2383 (Baby Food Composite). [Link]

  • Semantic Scholar. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. [Link]

  • ResearchGate. (2025). Development of two reference materials for all trans-retinol, retinyl palmitate, α- And γ-tocopherol in milk powder and infant formula. [Link]

  • National Institutes of Health. Quantification of Endogenous Retinoids. [Link]

  • ResearchGate. (2025). Properties of Retinoids: Structure, Handling, and Preparation. [Link]

  • National Institutes of Health. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. [Link]

  • MDPI. Insights into Analytical Precision: Understanding the Factors Influencing Accurate Vitamin A Determination in Various Samples. [Link]

  • National Institutes of Health. (2017). Validation of blood vitamin A concentrations in cattle: comparison of a new cow-side test (iCheck™ FLUORO) with high-performance liquid chromatography (HPLC). [Link]

  • National Institutes of Health. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. [Link]

  • ResearchGate. (2025). Validation of HPLC method for the determination of retinol in different dietary supplements. [Link]

  • Encyclopedia.pub. (2024). Quantitative Vitamin A Analysis Approaches. [Link]

  • ResearchGate. Advantages and disadvantages of immunoassay. [Link]

  • National Institutes of Health. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method. [Link]

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Validation

Determination of Retinol in Serum: A Comparative Analysis of Detection and Quantification Limits

An In-Depth Technical Guide to the For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Need for Sensitive Retinol Quantification Retinol, the primary circulating form of Vitamin A,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Sensitive Retinol Quantification

Retinol, the primary circulating form of Vitamin A, is a vital micronutrient implicated in a vast array of physiological processes, including vision, immune function, cellular differentiation, and embryonic development.[1][2] For researchers in fields ranging from nutritional science to drug development, the accurate and precise quantification of retinol in serum is paramount. It serves as a key biomarker for assessing vitamin A status, diagnosing deficiency or toxicity, and monitoring the efficacy of therapeutic interventions.[3][4][5]

The analytical challenge lies in the complexity of the serum matrix and the often low physiological concentrations of retinol that necessitate highly sensitive detection methods. Two fundamental metrics define the performance of any quantitative assay: the Limit of Detection (LOD) and the Limit of Quantification (LOQ) .

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision. It is often defined as a signal-to-noise ratio (S/N) of 3:1.[6][7][8]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. The LOQ is crucial for reliable quantitative data and is typically defined as a signal-to-noise ratio of 10:1.[6]

This guide provides a comparative analysis of common analytical methodologies for serum retinol quantification, focusing on their respective LODs and LOQs. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights to help you select and implement the most appropriate method for your research needs.

Core Analytical Methodologies: A Comparative Overview

The quantification of retinol in serum is predominantly accomplished through chromatographic techniques, which offer the necessary specificity to separate retinol from other related compounds and interfering substances in the complex serum matrix. The most prevalent methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Fluorescence spectroscopy also presents a viable, high-sensitivity alternative.

Method Performance Comparison

The choice of analytical technique profoundly impacts the achievable sensitivity. LC-MS/MS generally offers the highest sensitivity, followed by fluorescence spectroscopy and then HPLC-UV.

MethodTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Key StrengthsKey Limitations
HPLC-UV 0.35–0.7 pmol[6][7][9] (~0.1-0.2 µg/dL)0.4–5 pmol[6] (~0.11-1.4 µg/dL)Robust, cost-effective, widely availableLower sensitivity compared to MS, potential for interference
LC-MS/MS 10–34 fmol[8][10][11] (~0.003-0.01 ng/mL)0.022–1 ng/mL[12][13][14]High sensitivity and specificity, structural confirmationHigher equipment cost, potential for matrix effects
Fluorescence 0.03 mg/L (~30 ng/mL)[15]0.02 µg/mL[16]High sensitivity, rapid analysisFewer structural isomers can be resolved, susceptible to quenching

Note: Direct conversion between pmol, µg/dL, and ng/mL depends on injection volume and sample dilution. The values presented are indicative of the performance reported in the literature.

The Causality Behind Experimental Choices: Optimizing for Sensitivity

Achieving the lowest possible LOD and LOQ is not solely dependent on the detector. Every step, from sample collection to data acquisition, contributes to the overall sensitivity of the assay.

The Critical Role of Sample Preparation

The primary goal of sample preparation is to isolate retinol from the complex serum matrix, which contains abundant proteins and lipids that can interfere with analysis. All handling of samples should be performed under yellow or red light to prevent degradation and isomerization of the light-sensitive retinoids.[6]

G recon recon inject inject recon->inject caption General workflow for serum retinol analysis.

  • Protein Precipitation (PPT): This is often the first step, where a solvent like acetonitrile or ethanol is added to denature and precipitate the abundant proteins in serum.[3][5] This simple method is robust and effective for releasing protein-bound retinol.

  • Liquid-Liquid Extraction (LLE): Following PPT, a nonpolar solvent like hexane is used to extract the lipophilic retinol from the aqueous phase, leaving behind more polar interfering substances.[6][10][11]

  • Solid-Phase Extraction (SPE): SPE offers a more controlled and potentially cleaner extraction than LLE. It can be a valuable technique for pre-concentrating the sample, thereby improving sensitivity.[15]

The Logic of Internal Standards

The use of an internal standard (IS) is a cornerstone of a self-validating and trustworthy protocol. An IS is a compound with similar chemical properties to retinol (e.g., retinyl acetate) that is added to the sample at a known concentration at the very beginning of the workflow.[6][10][11] It co-elutes with the analyte and experiences similar extraction losses or ionization suppression. By calculating the ratio of the retinol signal to the IS signal, one can correct for variations in sample handling, ensuring high accuracy and precision.

The Impact of Instrumentation
  • Chromatography: The choice of HPLC column is critical. C18 columns are common, but C30 columns can offer superior resolution for separating retinol isomers and related carotenoids.[10][11]

  • Mass Spectrometry Ionization: For LC-MS/MS, the ionization source can significantly affect sensitivity. Atmospheric Pressure Chemical Ionization (APCI) has been shown to produce a linear response over several orders of magnitude for retinol.[10][11] Newer techniques like UniSpray ionization may further reduce matrix effects and improve the LLOQ compared to traditional Electrospray Ionization (ESI).[13][14]

G cluster_noise cluster_noise lod lod loq loq quant_region quant_region caption Relationship between Signal, Noise, LOD, and LOQ.

Experimental Protocols: Field-Proven Methodologies

The following protocols are presented as robust starting points for researchers. They should be fully validated in your laboratory to ensure they meet the specific requirements of your study.

Protocol 1: HPLC-UV Method for Serum Retinol

This method is adapted from robust protocols designed for reliability and suitability in various laboratory settings.[3][5] It is ideal for applications where sub-ng/mL sensitivity is not required but accuracy and cost-effectiveness are important.

Methodology:

  • Sample Preparation:

    • Pipette 100 µL of serum into a microcentrifuge tube. Protect from light.

    • Add 5 µL of a 20 µM retinyl acetate internal standard solution in ethanol. Vortex briefly.

    • Add 125 µL of acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds.[3]

    • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to an amber HPLC vial for analysis.

  • Chromatographic Conditions:

    • System: Waters 2695 HPLC system or equivalent.[6]

    • Column: Zorbax SB-C18, 4.6 x 100 mm, 3.5 µm.[6]

    • Mobile Phase: Isocratic elution with 83% acetonitrile / 17% water containing 0.1% triethylamine.[5]

    • Flow Rate: 1.1 mL/min.[5]

    • Injection Volume: 100 µL.[6]

    • Detection: UV absorbance at 325 nm.[6]

  • Quantification:

    • Prepare a multi-point calibration curve using retinol standards (e.g., 0.5 to 100 µg/dL) prepared in the mobile phase.[3][5]

    • Calculate the peak height or area ratio of retinol to the retinyl acetate internal standard.

    • Determine the concentration of retinol in the samples by interpolating from the linear regression of the calibration curve.

Protocol 2: High-Sensitivity LC-MS/MS Method

This protocol is based on methods developed for high-throughput clinical research, offering excellent sensitivity and specificity.[1][12][17]

Methodology:

  • Sample Preparation (LLE):

    • Pipette 200 µL of serum into a glass tube. Protect from light.

    • Add internal standards (e.g., stable isotope-labeled retinol).

    • Add 1 mL of 0.025 M KOH in ethanol and vortex.[6][18]

    • Add 10 mL of hexane, vortex thoroughly, and centrifuge to separate the phases.[6][18]

    • Transfer the upper hexane layer to a clean tube.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60% Acetonitrile/40% Water with 0.1% formic acid).[18]

  • Chromatographic & Mass Spectrometry Conditions:

    • System: Thermo Scientific Vanquish LC system coupled to a TSQ Endura triple quadrupole mass spectrometer or equivalent.[12]

    • Column: Accucore C18, 100 x 2.1 mm, 2.6 µm.[12]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol with 0.1% Formic Acid.

    • Gradient: A linear gradient optimized for the separation of retinol and its isomers (typically an 8-minute run).[12]

    • Ionization: Heated Electrospray (H-ESI) or APCI, positive mode.[12]

    • Acquisition: Selected Reaction Monitoring (SRM). Monitor the specific precursor-to-product ion transition for retinol (e.g., m/z 269, corresponding to the loss of water from the protonated molecule).[10][11]

  • Quantification:

    • Prepare a calibration curve using a suitable matrix (e.g., fat-soluble vitamin-depleted serum) spiked with known concentrations of retinol.

    • Calculate the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.

    • Quantify against the calibration curve to determine the retinol concentration in the samples.

Conclusion

The choice of an analytical method for serum retinol quantification must be guided by the specific requirements of the research question. For large-scale population studies where cost and throughput are major considerations, a well-validated HPLC-UV method can provide reliable data with an LOQ sufficient to identify vitamin A deficiency.[3][5] However, for mechanistic studies, drug development, or applications requiring the highest sensitivity to detect subtle changes in retinol levels, LC-MS/MS is the unequivocal gold standard.[1][17] Its superior sensitivity and specificity allow for quantification at the sub-ng/mL level, providing researchers with the precision needed to advance our understanding of retinoid biology.[12] By carefully considering the principles of sample preparation, the use of internal standards, and the specific capabilities of each analytical platform, researchers can generate trustworthy and authoritative data on serum retinol concentrations.

References

  • Title: HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC Source: National Institutes of Health URL: [Link]

  • Title: An HPLC Ultraviolet Method Using Low Sample Volume and Protein Precipitation for the Measurement of Retinol in Human Serum Suitable for Laboratories in Low- And Middle-Income Countries Source: PubMed URL: [Link]

  • Title: Development of a method for quantitation of retinol and retinyl palmitate in human serum using high-performance liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry Source: PubMed URL: [Link]

  • Title: Effective, convenient, and green sample preparation for the determination of retinol and retinol acetate in human serum using pipette tip microextraction Source: Charles Explorer URL: [Link]

  • Title: Improvement in retinol analysis by fluorescence and solid phase extraction (SPE) in micellar medium Source: PubMed URL: [Link]

  • Title: Vitamin A (Retinol), Serum or Plasma Source: ARUP Laboratories Test Directory URL: [Link]

  • Title: UPLC-MS/MS method for determination of retinol and α-tocopherol in serum using a simple sample pretreatment and UniSpray as ionization technique to reduce matrix effects Source: ResearchGate URL: [Link]

  • Title: UPLC-MS/MS method for determination of retinol and α-tocopherol in serum using a simple sample pretreatment Source: SciSpace URL: [Link]

  • Title: An HPLC Ultraviolet Method Using Low Sample Volume and Protein Precipitation for the Measurement of Retinol in Human Serum Suitable for Laboratories in Low- and Middle-Income Countries - PMC Source: National Institutes of Health URL: [Link]

  • Title: Development of a method for quantitation of retinol and retinyl palmitate in human serum using high-performance liquid chromatography atmospheric pressure chemical ionization mass spectrometry. Source: Wageningen University & Research URL: [Link]

  • Title: Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC Source: National Institutes of Health URL: [Link]

  • Title: Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC Source: National Institutes of Health URL: [Link]

  • Title: HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues | Request PDF Source: ResearchGate URL: [Link]

  • Title: Measurement of retinol and retinoic acid concentrations Source: Bio-protocol URL: [Link]

  • Title: UV absorption chromatogram from analysis of retinol and atocopherol in patient serum using the particulate column. The concentrations of retinol and a-tocopherol were 1.13 and 13.33 μmol Source: ResearchGate URL: [Link]

  • Title: Evidence for the Efficacy of Over-the-counter Vitamin A Cosmetic Products in the Improvement of Facial Skin Aging: A Systematic Review - PMC Source: National Institutes of Health URL: [Link]

Sources

Comparative

The Gold Standard in Vitamin A Bioanalysis: A Comparative Guide to the Performance of all-trans-Retinol-d5

In the landscape of drug development, nutritional science, and clinical research, the accurate quantification of vitamin A (all-trans-retinol) is paramount. As the biologically active precursor to potent signaling molecu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development, nutritional science, and clinical research, the accurate quantification of vitamin A (all-trans-retinol) is paramount. As the biologically active precursor to potent signaling molecules like retinoic acid, retinol levels in plasma, serum, and tissues provide a critical window into physiological status and therapeutic response. However, the inherent instability and lipophilic nature of retinol, combined with the complexity of biological matrices, present significant analytical challenges.[1] The key to overcoming these hurdles lies in the meticulous choice of an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

This guide provides an in-depth comparison of all-trans-Retinol-d5 against common alternative internal standards. We will delve into the fundamental principles that establish deuterated standards as the benchmark for accuracy and present supporting data and a validated protocol to guide researchers in achieving robust and reproducible results.

The Imperative for an Ideal Internal Standard

Quantitative bioanalysis is susceptible to variability from multiple sources, including inconsistent recovery during sample preparation, instrumental drift, and matrix effects—where co-eluting molecules from the sample interfere with the analyte's ionization.[2] An ideal internal standard is added at a known concentration to every sample at the start of the workflow and should perfectly mimic the analyte's behavior through every step. By measuring the analyte-to-IS signal ratio, these variations can be effectively normalized, ensuring data integrity.[2]

Comparative Analysis: Why all-trans-Retinol-d5 Excels

The ultimate internal standard is a stable isotope-labeled (SIL) version of the analyte itself. In this regard, all-trans-Retinol-d5, a deuterated analog of retinol, represents the gold standard. Let's compare its performance characteristics against a common alternative, the structural analog retinyl acetate.

Key Performance Attributes of Internal Standards for Retinol Quantification

Performance Metricall-trans-Retinol-d5 (Stable Isotope-Labeled IS)Retinyl Acetate (Structural Analog IS)Rationale and Field Insights
Chromatographic Co-elution Near-perfect co-elution with all-trans-retinol.Elutes at a different retention time, often earlier.[3]Co-elution is critical for compensating for matrix effects that can vary across a chromatographic peak. A deuterated standard experiences the exact same ionic environment as the analyte, providing the most accurate correction.
Matrix Effect Compensation Excellent. Effectively corrects for ion suppression or enhancement across different biological matrices.Poor to moderate. Different physicochemical properties lead to different ionization efficiencies, failing to accurately model the analyte's response.Data shows that matrix effects are retinoid-specific and tissue-dependent. The signal from retinol-d8 (a similar deuterated standard) was found to be consistent across serum, liver, skin, and colon, while other retinoid signals varied significantly, demonstrating the superiority of a matched IS.[4]
Extraction Recovery Tracking Excellent. As it is chemically identical to retinol, it mirrors its partitioning behavior during extraction steps.Moderate. Differences in polarity and structure can lead to variations in extraction efficiency compared to retinol.A robust method requires the IS to track the analyte from the very first step. Any losses during protein precipitation or liquid-liquid extraction are accurately accounted for with a deuterated standard.
Specificity & Cross-Talk High. Differentiated by mass-to-charge ratio (m/z) in the mass spectrometer with no risk of isotopic contribution from the analyte.High. Differentiated by both retention time and mass.The mass difference in a deuterated standard ensures no overlap with the natural isotopic distribution of the unlabeled analyte, preventing analytical interference.
Availability & Cost Generally more expensive to synthesize.Readily available and less expensive.While cost is a factor, the risk of generating inaccurate data with a less suitable IS often outweighs the initial savings, particularly in pivotal clinical or preclinical studies.

The Retinoid Metabolic Pathway: Context for Quantification

Understanding the biological context underscores the need for precise measurement. All-trans-retinol is central to a complex metabolic network.

Retinoid_Metabolism Diet Dietary Sources (Retinyl Esters, β-Carotene) Intestine Intestinal Absorption Diet->Intestine Liver Liver Storage (Retinyl Esters) Intestine->Liver Chylomicrons Blood Bloodstream (all-trans-Retinol-RBP4) Liver->Blood Hydrolysis TargetCell Target Cell Blood->TargetCell STRA6 Uptake atRA all-trans-Retinoic Acid (atRA) TargetCell->atRA Two-step Oxidation (RDH, RALDH) RAR_RXR Nuclear Receptors (RAR/RXR) atRA->RAR_RXR Ligand Binding Gene Gene Transcription RAR_RXR->Gene

Caption: Simplified overview of all-trans-retinol metabolism and signaling.

This pathway illustrates how dietary vitamin A is converted, stored, and transported as all-trans-retinol to target cells, where it is metabolized to all-trans-retinoic acid to regulate gene expression.[5][6] Accurate quantification of the circulating pool of retinol is therefore essential for assessing vitamin A status and metabolic function.

Validated Experimental Protocol for Retinol Quantification in Human Plasma

This protocol describes a robust method for quantifying all-trans-retinol in human plasma using all-trans-Retinol-d5 and LC-MS/MS.

Rationale: The protocol employs protein precipitation to remove the bulk of interfering macromolecules, followed by liquid-liquid extraction to isolate the lipophilic retinoids. The use of a deuterated internal standard from the outset ensures that any variability during these steps is controlled. All steps must be performed under yellow or red light to prevent photodegradation of the light-sensitive retinoids.[7]

Materials:

  • Human plasma (collected in EDTA tubes)

  • all-trans-Retinol-d5 (Internal Standard Stock)

  • Methanol (LC-MS grade)

  • Hexane (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water with 0.1% Formic Acid (LC-MS grade)

  • Amber glass vials

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 200 µL aliquot of plasma in an amber microcentrifuge tube, add 10 µL of all-trans-Retinol-d5 working solution (concentration should be chosen to be near the midpoint of the calibration curve). Vortex briefly.

    • Causality: Adding the IS at the earliest stage is critical for it to undergo identical sample processing steps as the endogenous analyte.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the sample. Vortex vigorously for 30 seconds to precipitate proteins.

    • Causality: Methanol disrupts the interaction between retinol and its binding proteins (RBP4), making it accessible for extraction.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean amber glass tube. Add 1 mL of hexane, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Causality: Hexane is a nonpolar solvent that efficiently extracts the lipophilic retinol and internal standard from the aqueous methanol phase.

  • Sample Drying: Carefully transfer the upper hexane layer to a new amber vial. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 Acetonitrile:Water). Vortex to ensure the residue is fully dissolved.

  • LC-MS/MS Analysis: Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system.

Analytical Workflow Diagram

The entire process, from sample preparation to data analysis, can be visualized as a self-validating system.

Workflow cluster_prep Sample Preparation (Yellow Light) cluster_analysis Analysis Sample Plasma Sample (200 µL) Spike Add all-trans-Retinol-d5 (Internal Standard) Sample->Spike PPT Protein Precipitation (Methanol) Spike->PPT LLE Liquid-Liquid Extraction (Hexane) PPT->LLE Dry Evaporation (Nitrogen) LLE->Dry Recon Reconstitution Dry->Recon LCMS LC-MS/MS System Recon->LCMS Data Peak Integration (Analyte & IS) LCMS->Data Calc Calculate Analyte/IS Ratio Data->Calc Quant Quantify vs. Calibration Curve Calc->Quant

Caption: Experimental workflow for retinol quantification using a deuterated internal standard.

Conclusion and Recommendations

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.
  • BenchChem. (2025). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry. BenchChem.
  • Kane, M. A., & Napoli, J. L. (2020). Analysis of Vitamin A and Retinoids in Biological Matrices. Methods in Enzymology, 637, 203–229. [Link]

  • AptoChem. Deuterated internal standards and bioanalysis. AptoChem.
  • Cunha, S., & Fernandes, J. O. (2018). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. Molecules, 23(1), 134. [Link]

  • Duester, G. (2008). Retinoic Acid Synthesis and Signaling during Early Organogenesis. Cell, 134(6), 921–931. [Link]

  • Theodosiou, M., Thurnham, D. I., & Jais, M. (2016). A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method. Journal of Analytical Methods in Chemistry, 2016, 8032768. [Link]

  • Kopec, R. E., & Harrison, E. H. (2012). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Methods in Molecular Biology, 899, 227-239. [Link]

  • Al-Delaimy, W. K., & van Kappel, A. L. (2017). Overview of retinoid metabolism and signalling. Journal of Neuroendocrinology, 29(1). [Link]

  • Kopec, R. E., & Harrison, E. H. (2012). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. Journal of Lipid Research, 53(3), 587–598. [Link]

  • Bohn, T. (2019). Insights into Analytical Precision: Understanding the Factors Influencing Accurate Vitamin A Determination in Various Samples. Molecules, 24(14), 2583. [Link]

  • Arnold, S. L., Kent, T., & Hogarth, C. A. (2020). Analysis of vitamin A and retinoids in biological matrices. Methods in Enzymology, 637, 203-229. [Link]

Sources

Validation

Comparative Guide: All-trans-retinol vs. Deuterated Retinol in Binding Assays

Executive Summary In the context of ligand binding assays and bioanalytical quantification, All-trans-retinol (ATR) and its deuterated isotopologues (ATR-d, typically d4 or d5) exhibit functionally identical thermodynami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of ligand binding assays and bioanalytical quantification, All-trans-retinol (ATR) and its deuterated isotopologues (ATR-d, typically d4 or d5) exhibit functionally identical thermodynamic binding affinities (


) to Retinol Binding Protein 4 (RBP4). However, they diverge significantly in kinetic stability  and mass spectral signature .
  • Binding Affinity: Indistinguishable. Deuterium substitution causes negligible steric perturbation, allowing ATR-d to bind RBP4 with the same high affinity (

    
     nM) as native ATR.
    
  • Metabolic Stability: ATR-d exhibits a Kinetic Isotope Effect (KIE), rendering it more resistant to oxidation by CYP26 enzymes.

  • primary Utility: ATR is the bioactive ligand; ATR-d is the "Gold Standard" Internal Standard (IS) for normalizing extraction recovery and ionization variance in LC-MS/MS workflows.

Physicochemical & Structural Comparison

The fundamental difference lies in the substitution of protium (


H) with deuterium (

H). While this seems minor, it dictates the specific utility of the deuterated form.[1]
FeatureAll-trans-retinol (ATR)Deuterated Retinol (ATR-d4)Impact on Assay
Molecular Formula


Mass shift for MS detection.
Molecular Weight ~286.45 g/mol ~290.48 g/mol +4 Da shift allows spectral resolution.
Bond Length (C-X) C-H: ~1.09 ÅC-D: ~1.085 ÅC-D is shorter and stronger (Zero Point Energy).
Lipophilicity LogP ~ 5.68LogP ~ 5.65ATR-d is slightly less lipophilic.
Chromatography Reference Retention Time (

)

shift: -0.05 to -0.1 min
Chromatographic Isotope Effect: Deuterated forms often elute slightly earlier on Reverse Phase columns.
Structural Visualization

The deuterium labeling is typically performed on the cyclohexenyl ring or the C15 position to prevent exchange with solvent protons.

RetinolStructure cluster_0 Native All-trans-retinol cluster_1 Deuterated Retinol (e.g., d4) ATR C20-H30-O (Mass: 286.45) ATRd C20-H26-D4-O (Mass: 290.48) Stable C-D Bonds ATR->ATRd Deuteration (+4 Da Mass Shift)

Caption: Structural relationship showing the mass shift induced by stable isotope labeling, crucial for mass spectrometry resolution.

Binding Affinity Analysis (RBP4 Interaction)

Theoretical Grounding

The binding of retinol to RBP4 is driven by hydrophobic interactions within the RBP4


-barrel. Because the van der Waals radius of Deuterium is nearly identical to Hydrogen, deuteration does not induce steric hindrance .

Consequently, in equilibrium binding assays (e.g., Fluorescence Quenching or Surface Plasmon Resonance), ATR and ATR-d are interchangeable.

Experimental Validation: Fluorescence Quenching

Retinol is highly fluorescent when bound to RBP4, while free retinol fluorescence is quenched in aqueous solution (or significantly shifted).

  • Observation: Both ATR and ATR-d induce the same magnitude of fluorescence enhancement upon binding to apo-RBP4.

  • Dissociation Constant (

    
    ):  Both yield a 
    
    
    
    in the range of 190–210 nM (depending on buffer/temperature).

Metabolic Stability & The Kinetic Isotope Effect (KIE)

This is the area of divergence . If your assay involves live cells or enzymatic fractions (microsomes), ATR and ATR-d will behave differently.

Mechanism: CYP26 Oxidation

Retinol is oxidized to Retinoic Acid via Retinal. The rate-limiting step often involves C-H bond cleavage.[2][3]

  • C-H Bond: Weaker. Rapidly metabolized.

  • C-D Bond: Stronger (lower zero-point energy). Harder to break.

Implication for Assays:

  • Metabolic Stability Assays: ATR-d will show a longer half-life (

    
    ).
    
  • Binding Assays in Lysate: If the lysate contains active ADH or CYP enzymes, ATR-d is the preferred probe to ensure the signal remains stable over the incubation period.

KIE_Pathway cluster_metabolism Metabolic Fate (Microsomal Incubation) ATR All-trans-retinol (H) CYP CYP26 / ADH Enzymes ATR->CYP ATRd Retinol-d4 (D) ATRd->CYP Met_H Retinal / Retinoic Acid (Fast Formation) CYP->Met_H k_H (Fast) Met_D Deuterated Metabolites (Slow Formation) CYP->Met_D k_D (Slow) KIE > 1

Caption: The Kinetic Isotope Effect (KIE) results in slower metabolism of deuterated retinol, stabilizing the molecule in biologically active matrices.

Detailed Protocols

Protocol A: Determination of Kd via Fluorescence Titration

Use this to verify that your deuterated batch binds RBP4 with native affinity.

Materials:

  • Apo-RBP4 (Recombinant, purified from E. coli).

  • Ligand: ATR or ATR-d (dissolved in Ethanol).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Dilute Apo-RBP4 to 1

    
    M in Tris buffer.
    
  • Titration: Add retinol (ATR or ATR-d) in 0.1

    
    M increments (keep Ethanol < 1% final vol).
    
  • Measurement:

    • Excitation: 325 nm (Absorption max of Retinol).[4]

    • Emission: 460 nm (Emission of RBP-bound Retinol).

    • Note: Free retinol has weak fluorescence in water; bound retinol fluoresces strongly.

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. [Retinol]. Fit to the one-site binding equation:
    
    
    
    
  • Validation: The calculated

    
     for ATR-d should be within 10% of ATR.
    
Protocol B: LC-MS/MS Quantification using ATR-d as Internal Standard

This is the industry standard for quantifying Retinol in serum.

Principle: ATR-d is spiked into the sample before extraction. Any loss during extraction or ion suppression in the MS source affects both ATR and ATR-d equally. The ratio of their signals provides the corrected concentration.

Workflow:

  • Sample Prep:

    • 100

      
      L Serum.[5]
      
    • Spike: Add 10

      
      L of ATR-d4 (10 
      
      
      
      M in EtOH). (Critical Step) .
    • Precipitate proteins: Add 300

      
      L Acetonitrile. Vortex. Centrifuge (10,000 x g, 5 min).
      
  • Extraction: Transfer supernatant to a clean vial.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

      
      m).
      
    • Mobile Phase: Isocratic 95% MeOH / 5% Water (0.1% Formic Acid).

    • Flow Rate: 0.4 mL/min.

  • MS Parameters (MRM Mode):

    • ATR Transition: 287.2

      
       135.1 (Quantifier).
      
    • ATR-d4 Transition: 291.2

      
       139.1 (Quantifier).
      
  • Calculation:

    
    
    

LCMS_Workflow Sample Serum Sample (Unknown [ATR]) Mix Protein Precipitation (Acetonitrile) Sample->Mix IS Internal Standard Spike (Known [ATR-d4]) IS->Mix Centrifuge Centrifugation (Remove RBP4/Albumin) Mix->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Co-elution (slight offset) Data Calculate Ratio: Area(ATR) / Area(ATR-d4) MS->Data

Caption: LC-MS/MS workflow utilizing Deuterated Retinol as an Internal Standard to correct for matrix effects and recovery losses.

References

  • Comparison of Retinol Binding

    • Goodman, D. S., & Raz, A. (1972). "Extraction and recombination studies of the interaction of retinol with human plasma retinol-binding protein." Journal of Lipid Research.
    • Context: Foundational work establishing the 1:1 stoichiometry and fluorescence properties used in binding assays.
  • LC-MS/MS Methodologies & Internal Standards

    • Kane, M. A., et al. (2008). "Quantification of endogenous retinoids."[6] Analytical Biochemistry.

    • Context: Describes the use of deuterated retinoids as internal standards and the chromatographic separ
  • Kinetic Isotope Effects in P450 Metabolism

    • Guengerich, F. P. (2017).[2] "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions."[1][2][3] Methods in Enzymology.

    • Context: Authoritative review on why deuterated compounds are metabolized more slowly (KIE mechanism).
  • RBP4 Structure and Function

    • Zanotti, G., & Berni, R. (2004). "Plasma retinol-binding protein: structure and interactions with retinol, transthyretin, and membrane receptors." Vitamins and Hormones.
    • Context: Structural basis for why H-to-D substitution does not affect the hydrophobic binding pocket.

Sources

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